Product packaging for Antifungal agent 41(Cat. No.:)

Antifungal agent 41

Cat. No.: B12402249
M. Wt: 638.2 g/mol
InChI Key: GGUREOHGCPZNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal Agent 41 (compound B01) is a small-molecule compound with potential as a research tool for the study of invasive fungal infections. It has been identified as an effective inhibitor of Candida albicans, demonstrating activity in both in vitro and in vivo settings . The molecular formula for this compound is C22H18Cl4N4Se2 . Fungal infections pose a significant global health challenge, particularly for immunocompromised individuals, driving the need for novel therapeutic options . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the product's comprehensive datasheet for detailed information on formulation, solubility, specific biological activity, and recommended storage conditions at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18Cl4N4Se2 B12402249 Antifungal agent 41

Properties

Molecular Formula

C22H18Cl4N4Se2

Molecular Weight

638.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]diselanyl]ethyl]imidazole

InChI

InChI=1S/C22H18Cl4N4Se2/c23-15-1-3-17(19(25)9-15)21(11-29-7-5-27-13-29)31-32-22(12-30-8-6-28-14-30)18-4-2-16(24)10-20(18)26/h1-10,13-14,21-22H,11-12H2

InChI Key

GGUREOHGCPZNJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Compounds Designated as Antifungal Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "Antifungal agent 41" is not a standardized chemical identifier. Scientific literature and commercial catalogs use this term to refer to distinct chemical entities. This guide provides a detailed overview of the available information for each compound identified under this name, with a primary focus on a specific analog of Coruscanone A, for which the most comprehensive data is available.

Coruscanone A Analog 41: A Cyclopentenedione Derivative

A significant body of information refers to "compound 41" as a synthetic analog of Coruscanone A, a natural product with potent antifungal properties. This analog was synthesized and evaluated for its biological activity in a study aimed at understanding the structure-activity relationships of this class of compounds.[1][2]

Chemical Structure and Properties

Compound 41 is chemically known as 2-((E)-1-methoxy-3-(furan-2-yl)allylidene)-4-methylcyclopent-4-ene-1,3-dione. Its structure features a cyclopentenedione core, which is considered the pharmacophore responsible for its antifungal activity.[1][2] The side chain contains a furan moiety.[1]

PropertyValue
IUPAC Name 2-((E)-1-methoxy-3-(furan-2-yl)allylidene)-4-methylcyclopent-4-ene-1,3-dione
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Chemical Class Cyclopentenedione
Synthesis

The synthesis of Coruscanone A analog 41 is part of a broader synthetic effort to create various analogs by modifying the side chain of the parent compound.[1] The general approach involves the reaction of a Wittig reagent derived from an appropriate ketone with citraconic anhydride, followed by a base-catalyzed rearrangement and methylation. For analog 41, the side chain is derived from a furan-containing ketone.[1]

G cluster_0 Preparation of Wittig Reagent cluster_1 Core Synthesis and Modification ketone 2-Acetylfuran wittig Phosphorane Wittig Reagent ketone->wittig + Reagents reagent1 Triphenylphosphine condensation_product Butenolide Intermediate wittig->condensation_product Wittig Reaction anhydride Citraconic Anhydride anhydride->condensation_product rearrangement Coruscanone B Analog condensation_product->rearrangement Base-catalyzed Rearrangement methylation Analog 41 (Final Product) rearrangement->methylation Methylation (CH2N2)

Caption: General synthetic workflow for Coruscanone A analog 41.

Biological Activity

Coruscanone A analog 41 has demonstrated potent in vitro activity against several opportunistic fungal pathogens. Its activity is comparable, though slightly weaker, to the parent compound, Coruscanone A.[1]

Fungal StrainMIC (μg/mL)
Candida albicans (ATCC 90028)4.16
Cryptococcus neoformans (ATCC 90113)8.33
Aspergillus fumigatus (ATCC 90906)>20
C. albicans (Fluconazole-R, 12-99)4.16
C. albicans (Fluconazole-R, 13-99)4.16

Data sourced from Babu et al., J. Med. Chem., 2007.[1][2]

The in vitro cytotoxicity of analog 41 was evaluated against mammalian kidney cell lines. It is noted as one of the more cytotoxic compounds among the analogs synthesized in the study.[1]

Cell LineIC₅₀ (μg/mL)
Vero (African green monkey kidney)2.1
LLC-PK1 (Pig kidney epithelial)2.4

Data sourced from Babu et al., J. Med. Chem., 2007.[1][2]

Postulated Mechanism of Action

The antifungal activity of Coruscanone A and its analogs is believed to stem from the chemical reactivity of the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety. This structural element acts as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, such as enzymes or proteins, within the fungal cell. This covalent modification can lead to enzyme inhibition and disruption of essential cellular processes, ultimately resulting in fungal cell death.[1]

G cluster_0 Michael Addition Mechanism acceptor Analog 41 (Michael Acceptor) adduct Covalent Adduct acceptor->adduct nucleophile Fungal Nucleophile (e.g., Cys, His in protein) nucleophile->adduct Nucleophilic Attack inhibition Enzyme Inhibition & Fungal Cell Death adduct->inhibition

Caption: Postulated Michael addition mechanism of action for Analog 41.

This compound (Compound B01)

Another entity referred to as "this compound" is a product listed by the chemical supplier MedChemExpress (MCE), where it is also designated as "compound B01".[3]

Available Information

Information on this compound is sparse and limited to the supplier's description.

  • Reported Activity: It is described as an antifungal agent with inhibitory effects on Candida albicans both in vitro and in vivo.[3]

  • Potential Application: MCE suggests its use in research on invasive fungal infections.[3]

Note: The chemical structure, molecular formula, and any quantitative data regarding the potency or properties of this compound (Compound B01) are not publicly available. Without this information, a detailed technical analysis is not possible.

Experimental Protocols

The following are generalized experimental protocols representative of those used to evaluate the antifungal activity and cytotoxicity of novel compounds like Coruscanone A analog 41.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth, and the suspension is adjusted to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density).

  • Drug Dilution Series: The test compound is serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) control wells are included.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, as determined by visual inspection or spectrophotometric reading.

G cluster_workflow Broth Microdilution Workflow prep Prepare Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension prep->inoculate dilute Create Serial Drug Dilutions in Plate dilute->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read determine Determine MIC Value read->determine

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity Assay (e.g., MTT Assay)

This protocol is used to assess the toxicity of a compound against mammalian cell lines.

  • Cell Seeding: Mammalian cells (e.g., Vero) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is added to the wells in a series of dilutions. Control wells (no compound) are also included.

  • Incubation: The plate is incubated for a specified duration (e.g., 48-72 hours) to allow the compound to affect cell viability.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The IC₅₀ is the concentration that reduces cell viability by 50%.

References

In-depth Technical Guide: Mechanism of Action of Fluconazole against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initially requested "antifungal agent 41" does not correspond to a recognized compound in the scientific literature based on available data. This guide focuses on the well-characterized antifungal agent, Fluconazole , to demonstrate the requested format and depth of technical information.

Executive Summary

Fluconazole is a triazole antifungal agent widely used in the treatment of infections caused by Candida albicans. Its primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14-α-demethylase.[1][2][3] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that maintains its integrity and fluidity.[1][2][4] By disrupting ergosterol synthesis, fluconazole leads to the accumulation of toxic sterol precursors and a compromised cell membrane, ultimately inhibiting fungal growth.[3][4]

Quantitative Data: In Vitro Susceptibility of Candida albicans to Fluconazole

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fluconazole against Candida albicans isolates from various studies. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Study ReferenceNumber of C. albicans IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
[5]530.25–320.516
[6]44Not Specified14

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Variations in MIC ranges can be attributed to differences in geographic location, patient populations, and the prevalence of antifungal resistance.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole's antifungal activity is primarily due to its high specificity for the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.

The key steps in the mechanism are:

  • Inhibition of Lanosterol 14-α-demethylase: Fluconazole binds to the heme iron of the enzyme, preventing it from demethylating lanosterol.[1]

  • Depletion of Ergosterol: The inhibition of this enzyme halts the production of ergosterol, the primary sterol in the fungal cell membrane.[1][2]

  • Accumulation of Toxic Sterols: The blockage of the pathway leads to the accumulation of 14-α-methylated sterols, such as lanosterol.[4]

  • Cell Membrane Disruption: The absence of ergosterol and the accumulation of toxic sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and inhibition of cell growth.[7]

Signaling Pathway Diagram: Ergosterol Biosynthesis and Fluconazole Inhibition

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Fluconazole Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Multiple Steps Lanosterol Lanosterol Squalene epoxide->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-α-demethylase (ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Fluconazole Fluconazole Lanosterol 14-α-demethylase (ERG11) Lanosterol 14-α-demethylase (ERG11) Fluconazole->Lanosterol 14-α-demethylase (ERG11) Inhibits Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation and Reading Prepare Fluconazole Stock Prepare Fluconazole Stock Serial Dilution of Fluconazole in Microplate Serial Dilution of Fluconazole in Microplate Prepare Fluconazole Stock->Serial Dilution of Fluconazole in Microplate Prepare C. albicans Inoculum Prepare C. albicans Inoculum Inoculate Wells Inoculate Wells Prepare C. albicans Inoculum->Inoculate Wells Serial Dilution of Fluconazole in Microplate->Inoculate Wells Incubate at 35°C for 24-48h Incubate at 35°C for 24-48h Inoculate Wells->Incubate at 35°C for 24-48h Determine MIC Determine MIC Incubate at 35°C for 24-48h->Determine MIC Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Fluconazole Resistance Fluconazole Resistance Target Alteration (ERG11 mutations) Target Alteration (ERG11 mutations) Target Alteration (ERG11 mutations)->Fluconazole Resistance Target Overexpression (upregulation of ERG11) Target Overexpression (upregulation of ERG11) Target Overexpression (upregulation of ERG11)->Fluconazole Resistance Efflux Pump Overexpression (CDR1, MDR1) Efflux Pump Overexpression (CDR1, MDR1) Efflux Pump Overexpression (CDR1, MDR1)->Fluconazole Resistance Pathway Alterations Pathway Alterations Pathway Alterations->Fluconazole Resistance

References

In Vitro Antifungal Spectrum of Antifungal Agent 41: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data for a compound specifically designated "Antifungal agent 41" is not available. This technical guide has been generated using publicly accessible data for Fluconazole , a widely studied triazole antifungal agent, as a representative example to fulfill the structural and content requirements of the user request. The data presented herein pertains to Fluconazole and should not be attributed to any other investigational agent.

This document provides an in-depth overview of the in vitro antifungal spectrum of Fluconazole, targeting researchers, scientists, and drug development professionals. It includes comprehensive data on its activity against a range of fungal pathogens, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

In Vitro Antifungal Activity

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.

Data Summary

The following tables summarize the in vitro activity of Fluconazole against various clinically relevant fungal species. MIC values are presented as MIC₅₀ (the concentration inhibiting 50% of isolates) and MIC₉₀ (the concentration inhibiting 90% of isolates).

Table 1: In Vitro Activity of Fluconazole against Candida Species

Fungal SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans13,3380.52≤0.25 - >64
Candida glabrata13,3381632≤0.25 - >64
Candida parapsilosis13,33822≤0.25 - >64
Candida tropicalis13,33822≤0.25 - >64
Candida krusei13,33832>64≤0.25 - >64
Candida lusitaniae13,3380.52≤0.25 - >64

Data compiled from a large surveillance study.[1]

Table 2: In Vitro Activity of Fluconazole against Cryptococcus neoformans

Fungal SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Cryptococcus neoformans284160.25 - 64

Data from a study correlating MICs with clinical outcome.[2]

Table 3: In Vitro Activity of Fluconazole against Dermatophytes

Fungal SpeciesNo. of IsolatesMean MIC (µg/mL)
Trichophyton rubrumNot specified6.4
Trichophyton mentagrophytesNot specified23.9
Microsporum canisNot specified18.3
Epidermophyton floccosumNot specified3.5

Data from a comparative study against Candida albicans and dermatophytes.[3]

Table 4: Minimum Fungicidal Concentration (MFC) Data for Fluconazole

Fungal SpeciesMFC/MIC RatioInterpretation
Candida spp.Generally >4Fungistatic

Note: Fluconazole is generally considered fungistatic against most Candida species, meaning the MFC is often significantly higher than the MIC.[4] Specific MFC values are highly variable and less frequently reported in literature than MICs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in determining the in vitro antifungal spectrum.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guideline for yeast susceptibility testing.[1][2][5]

  • Preparation of Antifungal Stock Solution:

    • Fluconazole is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Preparation of Microdilution Plates:

    • A series of two-fold dilutions of the antifungal agent is prepared in 96-well microtiter plates using RPMI-1640 medium buffered to pH 7.0 with MOPS buffer.

    • The final concentrations typically range from 0.125 to 64 µg/mL.

    • A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included on each plate.

  • Inoculum Preparation:

    • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

    • The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.

  • Incubation:

    • The inoculated plates are incubated at 35°C.

    • For Candida spp., readings are taken at 24 hours.[1]

    • For Cryptococcus spp., a longer incubation of 72 hours may be required.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a spectrophotometer.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a follow-up to the MIC determination.[6]

  • Subculturing from MIC Plates:

    • Following the determination of the MIC, a small aliquot (e.g., 20 µL) is taken from each well that shows no visible growth in the MIC assay.

    • Aliquots are also taken from the growth control well.

  • Plating:

    • The aliquots are plated onto a suitable agar medium (e.g., Sabouraud dextrose agar) that does not contain any antifungal agent.

  • Incubation:

    • The plates are incubated at 35°C for 24 to 48 hours, or until growth is visible in the subculture from the growth control well.

  • Interpretation of Results:

    • The MFC is defined as the lowest concentration of the antifungal agent from which fewer than three colonies are observed, which corresponds to approximately a 99.9% killing activity.[7]

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[8][9] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, resulting in the arrest of fungal growth.[8][12]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Fluconazole Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including 14-α-demethylation Fluconazole Fluconazole Enzyme Lanosterol 14-α-demethylase (CYP51) Fluconazole->Enzyme Inhibits

Caption: Mechanism of action of Fluconazoled.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

The following diagram illustrates the logical workflow for determining the MIC and MFC of an antifungal agent.

G cluster_prep Preparation Phase cluster_mic MIC Determination cluster_mfc MFC Determination A Prepare Antifungal Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B E Inoculate Microtiter Plate B->E C Prepare Fungal Inoculum (0.5 McFarland) D Dilute Inoculum to Working Concentration C->D D->E F Incubate at 35°C (24-72 hours) E->F G Visually or Spectrophotometrically Read Results F->G H Determine MIC G->H I Subculture from Wells with No Visible Growth H->I Proceed if fungicidal activity is to be determined J Plate onto Antifungal-Free Agar I->J K Incubate at 35°C (24-48 hours) J->K L Count Colonies K->L M Determine MFC L->M

Caption: Workflow for MIC and MFC determination.

References

Preliminary Biological Activity of Antifungal Agent 41: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary biological activity of Antifungal Agent 41, also identified as compound B01. The data presented herein demonstrates its potential as a broad-spectrum antifungal agent with notable activity against various Candida species, including fluconazole-resistant strains, as well as other pathogenic fungi. This document outlines its in vitro and in vivo efficacy, offering a foundational resource for further research and development.

In Vitro Antifungal Susceptibility

This compound has demonstrated significant inhibitory and fungicidal activity against a range of clinically relevant fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values obtained from in vitro susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species [1][2]

Fungal SpeciesStrainMIC (µg/mL)
Candida albicans-2
Candida albicansSC53141
Candida glabrata-8
Candida parapsilosis-2
Candida krusei-8
Candida zeylanoides-0.25
Cryptococcus neoformans-4
Aspergillus fumigatus-1

Table 2: Antifungal Activity of this compound against Fluconazole-Resistant Candida albicans [2]

StrainMIC (µg/mL)
CaR2
17#8
6324
9012
9044

Table 3: Minimum Fungicidal Concentration (MFC) of this compound against Candida albicans [2]

StrainMFC (µg/mL)
C. albicans16
C. albicans (SC5314)8
CaR (Fluconazole-Resistant)16
17# (Fluconazole-Resistant)>64
632 (Fluconazole-Resistant)16
901 (Fluconazole-Resistant)2
904 (Fluconazole-Resistant)4

Anti-Biofilm Activity

The agent has also shown efficacy in inhibiting the formation of Candida albicans biofilms, a critical factor in the pathogenicity of this fungus.

Table 4: Inhibition of Candida albicans Biofilm Formation by this compound [2]

C. albicans StrainSMIC₅₀ (µg/mL)SMIC₈₀ (µg/mL)
ATCC SC53140.54-32
CPCC4006160.5-42-4

SMIC₅₀/₈₀: Sessile Minimum Inhibitory Concentration required to inhibit 50% or 80% of biofilm formation.

In Vivo Efficacy

Preliminary in vivo studies have demonstrated the antifungal effects of this compound in a murine model of systemic candidiasis.

Table 5: In Vivo Antifungal Effect of this compound [2]

Animal ModelInfectionDosageAdministrationDurationOutcome
MiceC. albicans ATCC SC53146-12 mg/kgIntraperitoneal (i.p.), once daily5 daysDemonstrated in vivo antifungal effects

Experimental Protocols

While detailed proprietary protocols are not publicly available, the following methodologies are standard for the types of experiments conducted.

In Vitro Antifungal Susceptibility Testing

A broth microdilution method is likely employed to determine the Minimum Inhibitory Concentration (MIC) values. This involves preparing serial dilutions of this compound in a liquid growth medium in microtiter plates. Standardized suspensions of the fungal isolates are then added to the wells. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that visibly inhibits fungal growth. To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured onto agar plates without the antifungal agent. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.[2]

Biofilm Inhibition Assay

To assess the anti-biofilm activity, Candida albicans is cultured in microtiter plates under conditions that promote biofilm formation. This compound is added at various concentrations during the initial adhesion phase or during biofilm maturation. After incubation, the biofilm biomass is quantified using methods such as crystal violet staining or metabolic assays (e.g., XTT reduction assay). The Sessile MIC (SMIC) is then determined as the concentration that inhibits a certain percentage (e.g., 50% or 80%) of biofilm formation compared to the untreated control.[2]

In Vivo Murine Model of Systemic Candidiasis

For in vivo efficacy studies, a systemic infection is induced in mice, typically by intravenous injection of a standardized suspension of Candida albicans. Treatment with this compound is initiated at specified dosages and routes of administration (e.g., intraperitoneally) for a defined period. The effectiveness of the treatment is evaluated by monitoring survival rates, and by determining the fungal burden in target organs such as the kidneys, which is a primary site of colonization in this model.[2]

Proposed Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound has not been explicitly detailed in the available literature, its chemical class and the common targets of similar antifungal agents suggest a likely mode of action. It is hypothesized that this compound, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability, impaired cell growth, and ultimately, cell death.

G Hypothesized Mechanism of Action of this compound A This compound B Lanosterol 14α-demethylase (CYP51) A->B Inhibits C Inhibition of Ergosterol Biosynthesis B->C Leads to D Disruption of Fungal Cell Membrane Integrity C->D Causes E Fungal Cell Death D->E Results in

Caption: Hypothesized signaling pathway for this compound's antifungal activity.

Experimental and Logical Workflow

The preliminary screening of a novel antifungal agent like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.

G General Workflow for Preliminary Antifungal Activity Screening cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Further Studies A Initial MIC Screening (Panel of Fungal Species) B Activity against Resistant Strains A->B C MFC Determination A->C D Anti-Biofilm Activity Assay A->D E Murine Model of Systemic Candidiasis A->E Promising candidates advance F Evaluation of Survival and Fungal Burden E->F G Mechanism of Action Studies F->G Confirmation of efficacy leads to H Toxicology and Pharmacokinetics G->H

Caption: A logical workflow for the preliminary screening of antifungal agents.

References

The Discovery and Isolation of Antifungal Agent 41 (Plakinic Acid L) from a Symbiotic Marine Sponge Association: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. The marine environment, with its vast biodiversity, represents a promising frontier for identifying new therapeutic compounds. This technical guide details the discovery, isolation, and characterization of the potent antifungal agent 41, identified as Plakinic Acid L. This polyketide is a natural product isolated from the symbiotic association of the marine sponges Plakortis halichondroides and Xestospongia deweerdtae. Plakinic Acid L exhibits significant in vitro activity against a range of clinically relevant fungal pathogens, including various species of Candida and Cryptococcus. This document provides a comprehensive overview of the experimental protocols for its isolation, quantitative antifungal activity data, and a proposed mechanism of action involving the disruption of fungal calcium homeostasis, offering a foundation for further research and development.

Introduction

In recent decades, the incidence of invasive fungal infections has risen dramatically, particularly in immunocompromised individuals. This, coupled with the increasing prevalence of antifungal drug resistance, underscores the urgent need for new classes of antifungal compounds. Natural products, with their inherent chemical diversity and biological activity, have historically been a rich source of new pharmaceuticals. Marine invertebrates, particularly sponges, are prolific producers of unique secondary metabolites, many of which possess potent antimicrobial properties.

This guide focuses on a specific antifungal compound, designated as agent 41 in initial screening studies, and subsequently identified as Plakinic Acid L. This compound belongs to a class of bioactive polyketides known as plakinic acids, which are characterized by a 1,2-dioxolane ring structure.

Discovery and Natural Source

This compound, Plakinic Acid L, was discovered through bioassay-guided fractionation of extracts from a symbiotic association of two marine sponges: Plakortis halichondroides and Xestospongia deweerdtae.[1] This sponge consortium, collected from the waters of the Bahamas, has proven to be a rich source of novel polyketide endoperoxides with a range of biological activities. The initial screening of the crude extracts revealed potent antifungal activity, prompting further investigation to isolate the active constituents.

Quantitative Data: Antifungal Activity of Plakinic Acid L

Plakinic Acid L has demonstrated potent in vitro activity against a panel of clinically significant fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, are summarized in the table below.

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans≤ 0.5[1]
Candida glabrata≤ 0.5[1]
Candida krusei≤ 0.5[1]
Cryptococcus neoformans≤ 0.5[1]

Table 1: In Vitro Antifungal Activity of Plakinic Acid L

Experimental Protocols

The isolation of Plakinic Acid L is achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separation, guided by antifungal bioassays at each stage.

Collection and Preparation of Sponge Material
  • The symbiotic sponge association of Plakortis halichondroides and Xestospongia deweerdtae is collected by scuba diving.

  • The collected sponge material is immediately frozen and then freeze-dried to preserve the integrity of the secondary metabolites.

  • The dried sponge material is ground into a fine powder to maximize the surface area for extraction.

Extraction and Solvent Partitioning
  • The powdered sponge material is exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

  • The resulting crude extract is concentrated under reduced pressure to yield a dark-brown residue.

  • This residue is then subjected to solvent partitioning with n-hexane, chloroform (CHCl₃), n-butanol, and water.[1] The antifungal activity is concentrated in the chloroform-soluble fraction.

Chromatographic Purification
  • Flash Chromatography: The active chloroform fraction is subjected to flash chromatography on a silica gel column.[1] The column is eluted with a gradient of solvents of increasing polarity to achieve initial separation of the compounds. Fractions are collected and tested for antifungal activity.

  • High-Performance Liquid Chromatography (HPLC): The active fractions from flash chromatography are further purified by reversed-phase HPLC.[1] This step is crucial for isolating Plakinic Acid L to homogeneity. The specific conditions for HPLC, such as the column type, mobile phase composition, and flow rate, are optimized based on the separation of the target compound.

Structure Elucidation

The chemical structure of Plakinic Acid L is determined using a combination of spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.[1]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups.[1]

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the molecule.[1]

Visualizations

Experimental Workflow for Isolation

experimental_workflow cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Extraction & Partitioning cluster_purification 3. Purification cluster_analysis 4. Analysis Collection Collection of Plakortis-Xestospongia Symbiotic Association Freezing Freeze-drying Collection->Freezing Grinding Grinding to Powder Freezing->Grinding Extraction Methanol/Dichloromethane (1:1) Extraction Grinding->Extraction Partitioning Solvent Partitioning (n-hexane, chloroform, n-butanol, water) Extraction->Partitioning FlashChrom Silica Gel Flash Chromatography Partitioning->FlashChrom Chloroform Fraction HPLC Reversed-Phase HPLC FlashChrom->HPLC Active Fractions Bioassay Antifungal Bioassay FlashChrom->Bioassay Structure Structure Elucidation (NMR, MS, IR, CD) HPLC->Structure Pure Plakinic Acid L HPLC->Bioassay

Caption: Bioassay-guided isolation workflow for Plakinic Acid L.

Proposed Signaling Pathway of Antifungal Action

While the precise molecular target of Plakinic Acid L has not been definitively elucidated, studies on the structurally related Plakortide F acid suggest a mechanism involving the disruption of calcium homeostasis, which in turn affects the calcineurin signaling pathway.[2] This pathway is a critical regulator of stress responses, virulence, and drug resistance in many fungal pathogens.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytosol Cytosol cluster_outcome Outcome PlakinicL Plakinic Acid L Membrane Membrane Disruption/ Permeabilization PlakinicL->Membrane Interacts with Ca_influx Ca²⁺ Influx Membrane->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin StressResponse Stress Response Genes (Cell Wall Integrity, etc.) Calcineurin->StressResponse Virulence Virulence Factors Calcineurin->Virulence FungalDeath Fungal Cell Death StressResponse->FungalDeath Virulence->FungalDeath Inhibition of

Caption: Proposed mechanism of Plakinic Acid L via calcium homeostasis disruption.

Conclusion and Future Directions

Plakinic Acid L, isolated from the symbiotic marine sponges Plakortis halichondroides and Xestospongia deweerdtae, represents a promising new lead compound for the development of novel antifungal therapeutics. Its potent in vitro activity against a range of clinically important yeasts is a strong starting point for further investigation.

Future research should focus on several key areas:

  • Total Synthesis: The development of a total synthesis route for Plakinic Acid L and its analogues would enable a more thorough investigation of its structure-activity relationships and provide a sustainable source of the compound for further studies.

  • Mechanism of Action Studies: A definitive elucidation of the molecular target and the precise mechanism by which Plakinic Acid L exerts its antifungal effects is crucial. This will aid in identifying potential resistance mechanisms and in the rational design of more potent derivatives.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profile of Plakinic Acid L.

  • Spectrum of Activity: Further screening against a broader panel of fungal pathogens, including filamentous fungi (molds), would provide a more complete picture of its antifungal spectrum.

The discovery of Plakinic Acid L highlights the continued importance of natural product research, particularly from underexplored marine ecosystems, in the quest for new medicines to combat infectious diseases.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Antifungal Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 41 is a compound with demonstrated inhibitory effects against Candida albicans both in vitro and in vivo, marking it as a molecule of significant interest for the research and development of novel treatments for invasive fungal infections[1]. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, based on its putative chemical structure. Detailed experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented. Furthermore, this document includes predicted spectroscopic data to serve as a benchmark for experimental verification. A hypothesized mechanism of action, targeting the ergosterol biosynthesis pathway, is also discussed and visually represented.

Chemical Structure and Properties

While a definitive public confirmation linking the designation "this compound" to a specific CAS number is pending, available data strongly suggests its identity as the compound with the following structure, as cataloged in PubChem with CID 163114077[2].

Table 1: Chemical Identity of this compound

ParameterValue
IUPAC Name (3R,5R,6S,8R,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one[2]
Molecular Formula C27H46O3[2]
Molecular Weight 418.7 g/mol [2]
Appearance White to off-white solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its sterol-like structure. These values are derived from computational models and typical spectroscopic characteristics of similar sterol compounds.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6 - 4.1m2HCH-OH
~0.6 - 2.5m41HAliphatic Protons
~0.65s3HC18-CH₃
~0.90s3HC19-CH₃

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~210C=O (Ketone)
~70 - 80CH-OH
~12 - 60Aliphatic Carbons

Table 4: Predicted Mass Spectrometry Data

TechniquePredicted m/zInterpretation
ESI-MS419.35198[M+H]⁺
441.33392[M+Na]⁺
417.33742[M-H]⁻

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Receiver Gain: Set automatically

  • Acquisition Time: ~2.7 s

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Receiver Gain: Set automatically

  • Acquisition Time: ~1.1 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

Acquisition Parameters (Positive Ion Mode):

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: 100-1000 m/z

Data Analysis:

  • Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

  • For tandem MS (MS/MS) experiments, select the primary molecular ion for fragmentation and analyze the resulting product ions to deduce structural information, which is particularly useful for sterol-like molecules[3][4].

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Analysis:

  • Identify characteristic absorption bands for key functional groups.

    • O-H stretch (alcohols): Broad band around 3300-3500 cm⁻¹

    • C-H stretch (alkanes): Sharp bands around 2850-3000 cm⁻¹

    • C=O stretch (ketone): Strong, sharp band around 1700-1725 cm⁻¹

Visualizations

Experimental Workflow

G Diagram 1: General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Dissolve in MeOH/H2O Sample->MS_Prep IR_Prep Solid Sample Sample->IR_Prep NMR NMR Spectroscopy (1H, 13C) NMR_Prep->NMR MS Mass Spectrometry (ESI-Q-TOF) MS_Prep->MS IR FTIR-ATR Spectroscopy IR_Prep->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Caption: General Spectroscopic Analysis Workflow.

Hypothesized Signaling Pathway

The sterol-like structure of this compound suggests a mechanism of action that interferes with the fungal cell membrane. A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and ultimately cell death[5].

G Diagram 2: Hypothesized Inhibition of Ergosterol Biosynthesis cluster_inhibition Potential Site of Action AcetylCoA Acetyl-CoA Pathway1 Multiple Steps AcetylCoA->Pathway1 Squalene Squalene Pathway2 Multiple Steps Squalene->Pathway2 Lanosterol Lanosterol Pathway3 Multiple Steps Lanosterol->Pathway3 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibition Disruption Membrane->Inhibition Pathway1->Squalene Pathway2->Lanosterol Pathway3->Ergosterol Agent41 This compound Agent41->Pathway3

Caption: Hypothesized Inhibition of Ergosterol Biosynthesis.

Conclusion

This guide outlines the foundational spectroscopic methods for the characterization of this compound. The provided protocols and predicted data serve as a robust starting point for researchers. Experimental verification of the predicted data will be crucial in confirming the structure and purity of the compound. Further studies, including two-dimensional NMR experiments (COSY, HSQC, HMBC) and detailed fragmentation analysis by tandem mass spectrometry, will provide a more definitive structural elucidation. Understanding the precise mechanism of action through targeted biochemical assays will be the next critical step in the development of this promising antifungal agent.

References

An In-depth Technical Guide to the Fungicidal vs. Fungistatic Nature of Antifungal Agent 41 (Compound B01)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 41, identified as compound B01, is a novel selenium-containing azole derivative that has demonstrated significant antifungal properties. This technical guide provides a comprehensive analysis of its fungicidal versus fungistatic activity, supported by available data and detailed experimental methodologies. The primary mechanism of action for compound B01 is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway. Disruption of this pathway compromises the integrity of the fungal cell membrane. This document summarizes the available quantitative data on its in-vitro activity against various Candida species and outlines the standardized protocols for determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

Introduction

This compound (compound B01) is a diselenide derivative belonging to the azole class of antifungals.[1] It has shown potent inhibitory effects against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1] The distinction between fungistatic and fungicidal activity is critical in the clinical application of antifungal agents. Fungistatic agents inhibit fungal growth, relying on the host's immune system to clear the infection, while fungicidal agents actively kill the fungal cells. The determination of whether an agent is fungicidal or fungistatic is typically based on the ratio of its Minimum Fungicidal Concentration (MFC) to its Minimum Inhibitory Concentration (MIC). An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, whereas a ratio > 4 suggests fungistatic activity.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Similar to other azole antifungals, compound B01 targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity. By inhibiting CYP51, compound B01 disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. This alteration in the cell membrane composition results in increased permeability and ultimately inhibits fungal growth.[1][3]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound (B01) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 CYP51 (Lanosterol 14α-demethylase) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation B01 This compound (Compound B01) B01->CYP51 Inhibits CYP51->Ergosterol

Figure 1. Mechanism of action of this compound (B01) in the ergosterol biosynthesis pathway.

Quantitative Data: In-Vitro Activity

While the primary research indicates that this compound (compound B01) exhibits excellent activity against various Candida species, specific MIC and MFC values from the definitive study "Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51" are not publicly available in the abstract.[1] To definitively classify the agent as fungicidal or fungistatic, the MFC/MIC ratio is required. The table below is structured to present such data once it becomes available through the full-text publication.

Fungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioFungicidal/Fungistatic
Candida albicans (ATCC 90028)Data not availableData not availableData not availableTo be determined
Candida glabrata (ATCC 90030)Data not availableData not availableData not availableTo be determined
Candida parapsilosis (ATCC 22019)Data not availableData not availableData not availableTo be determined
Candida krusei (ATCC 6258)Data not availableData not availableData not availableTo be determined
Fluconazole-resistant C. albicansData not availableData not availableData not availableTo be determined

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of novel antifungal agents, based on standardized protocols. The precise parameters for this compound would be detailed in the full research publication.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.

start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of This compound prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Fungal Strains: Standard ATCC strains of Candida species are used.

  • Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in the assay medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in the 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as an extension of the MIC assay.

start Start with MIC Plate (Post-incubation) subculture Subculture Aliquots (10-20 µL) from Wells with No Visible Growth (≥MIC) onto Agar Plates start->subculture incubate_agar Incubate Agar Plates at 35°C for 48 hours subculture->incubate_agar count_colonies Count Colony Forming Units (CFUs) incubate_agar->count_colonies determine_mfc Determine MFC (Lowest concentration resulting in ≥99.9% killing) count_colonies->determine_mfc end End determine_mfc->end

Figure 3. Workflow for Minimum Fungicidal Concentration (MFC) determination.

Protocol:

  • Subculturing: Following the MIC reading, a small aliquot (typically 10-20 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto agar plates (e.g., Sabouraud Dextrose Agar) that do not contain the antifungal agent.

  • Incubation: The agar plates are incubated at 35°C for 48 hours, or until growth is evident in the control subcultures.

  • MFC Reading: The MFC is defined as the lowest concentration of the antifungal agent from which fewer than three colonies grow, which corresponds to approximately a 99.9% killing activity.[4]

Conclusion

This compound (compound B01) is a promising novel selenium-containing azole that functions by inhibiting the ergosterol biosynthesis pathway. While its potent in-vitro activity against pathogenic Candida species is established, the definitive classification of its fungicidal versus fungistatic nature awaits the public release of specific MFC data. The standardized protocols outlined in this guide provide the framework for the necessary experimental evaluation. Further research, including the determination of the MFC/MIC ratio, is crucial for understanding the full therapeutic potential of this compound and guiding its future development and clinical application.

References

Initial Toxicity Assessment of Antifungal Agent 41 (Compound B01): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial toxicity assessment of Antifungal Agent 41, also identified as Compound B01. This novel selenium-containing azole derivative has demonstrated potent antifungal activity, particularly against Candida albicans, both in vitro and in vivo.[1][2] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the agent's mechanism of action and experimental workflows.

Executive Summary

This compound (Compound B01) is a promising antifungal candidate that functions as an inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3][4] Preclinical data indicate a favorable toxicity profile, with low cytotoxicity against mammalian cell lines and low acute and subacute toxicity in murine models.[1][3] The agent effectively reduces fungal burden in systemic Candida albicans infections in vivo.[1][3] This guide synthesizes the initial findings to support further investigation and development of this compound.

Quantitative Toxicity and Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Antifungal Activity of this compound (Compound B01)

Fungal SpeciesMIC Range (µg/mL)Fold-change vs. FluconazoleReference
Candida albicans4- to 64-fold more potent[4]
Candida glabrataData not available
Candida parapsilosisData not available
Candida kruseiData not available
Fluconazole-resistant C. albicansPotent activity reported[1][3]

Table 2: In Vitro and In Vivo Toxicity Profile of this compound (Compound B01)

AssayEndpointResultSpecies/Cell LineReference
In Vitro Cytotoxicity Cell Growth InhibitionInhibited growth at 100 µM (24h)HL-60, MDA-MB-231, PC-3
CytotoxicityLow cytotoxic effect reportedMammalian cells[1][3]
Hemolysis Assay HemolysisLow hemolysis effect reported[1][3]
In Vivo Acute Toxicity ToxicityRelatively low acute toxicityMice[1][3]
In Vivo Subacute Toxicity ToxicityRelatively low subacute toxicityMice[1][3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is an azole derivative that, like other drugs in its class, targets the fungal cell membrane's integrity by disrupting the synthesis of ergosterol.[5] Specifically, it inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[3][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.[5]

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalyzes conversion Ergosterol Ergosterol CYP51->Ergosterol ToxicSterols Accumulation of Toxic Sterol Precursors CYP51->ToxicSterols Agent41 This compound (Compound B01) Agent41->CYP51 Inhibits MembraneDisruption Fungal Cell Membrane Disruption ToxicSterols->MembraneDisruption

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the toxicity and efficacy of this compound.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

  • Cell Lines: HL-60 (human promyelocytic leukemia), MDA-MB-231 (human breast adenocarcinoma), and PC-3 (human prostate adenocarcinoma).

  • Methodology:

    • Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to achieve a range of concentrations (e.g., 0-100 µM).

    • The culture medium is replaced with the medium containing the various concentrations of the test compound.

    • Cells are incubated for a specified period (e.g., 24 hours).

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

    • The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle control.

    • The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Murine Model of Systemic Infection
  • Objective: To evaluate the in vivo efficacy of this compound in a systemic Candida albicans infection model.

  • Animal Model: Immunocompetent or immunocompromised mice (e.g., BALB/c or C57BL/6).

  • Methodology:

    • Mice are infected intravenously with a predetermined lethal or sublethal dose of Candida albicans.

    • A control group receives a vehicle, while the treatment group(s) receive this compound at various doses and schedules (e.g., once or twice daily) via a clinically relevant route (e.g., oral or intravenous).

    • The animals are monitored daily for signs of morbidity and mortality.

    • At a predetermined time point post-infection, a subset of animals from each group is euthanized.

    • Target organs, typically the kidneys, are harvested aseptically.

    • The organs are homogenized, and serial dilutions are plated on appropriate agar plates (e.g., Sabouraud Dextrose Agar).

    • The plates are incubated, and the number of colony-forming units (CFUs) is counted to determine the fungal burden in the organs.

    • A significant reduction in the fungal load in the treated group compared to the control group indicates in vivo efficacy.

cluster_workflow In Vivo Efficacy and Toxicity Workflow Start Start: Healthy Mice Infection Intravenous Infection with Candida albicans Start->Infection Grouping Randomization into Control & Treatment Groups Infection->Grouping Treatment Treatment with This compound or Vehicle Grouping->Treatment Monitoring Daily Monitoring: - Morbidity - Mortality Treatment->Monitoring ToxicityAssessment Acute & Subacute Toxicity Assessment Treatment->ToxicityAssessment Euthanasia Euthanasia at Predetermined Timepoint Monitoring->Euthanasia OrganHarvest Harvest Kidneys Euthanasia->OrganHarvest FungalBurden Determine Fungal Burden (CFU/gram of tissue) OrganHarvest->FungalBurden

Experimental workflow for in vivo assessment.

Conclusion and Future Directions

The initial toxicity assessment of this compound (Compound B01) suggests a promising therapeutic window, with potent antifungal activity and a favorable preliminary safety profile. Its mechanism of action as a CYP51 inhibitor is well-established for the azole class of antifungals. Further studies are warranted to fully characterize its toxicological properties, including detailed dose-response cytotoxicity studies across a broader range of mammalian cell lines, comprehensive in vivo acute and subacute toxicity studies to establish LD50 and No-Observed-Adverse-Effect-Level (NOAEL), and pharmacokinetic and pharmacodynamic (PK/PD) profiling. These data will be critical for the continued development of this compound as a potential treatment for invasive fungal infections.

References

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of Antifungal Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antifungal susceptibility testing. It establishes the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This data is critical for guiding therapeutic choices, monitoring the emergence of resistance, and in the research and development of new antifungal compounds. These application notes provide a detailed, standardized protocol for determining the MIC of Antifungal Agent 41 against pathogenic fungi, primarily yeasts, based on internationally recognized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]

The protocols described herein are based on the broth microdilution method, which is considered the gold standard for its accuracy and reproducibility.[1][4][6] An alternative agar dilution method is also briefly described. Adherence to these standardized procedures is essential for generating reliable and comparable data across different laboratories.

Key Principles of MIC Determination

The fundamental principle of MIC testing involves challenging a standardized suspension of a fungal isolate with serial dilutions of an antifungal agent. Following a specified incubation period, the microtiter plates or agar plates are examined for fungal growth. The MIC is the lowest concentration of the antifungal agent that inhibits this visible growth. For certain fungistatic agents like azoles, the endpoint is often defined as a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[2]

Experimental Protocols

Protocol 1: Broth Microdilution Method for Yeasts

This protocol is adapted from the CLSI M27 and EUCAST methodologies for antifungal susceptibility testing of yeasts.[7][8]

1. Preparation of this compound Stock Solution and Dilutions:

  • Solvent Selection: Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). The solvent should not affect fungal growth at the final concentration used in the assay.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to prepare working solutions that are twice the final desired concentrations.[9][10] These will be added to the microtiter plates.

2. Media Preparation:

  • Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.[1][6][9] Some protocols suggest supplementing with 2% glucose.[8][11]

  • Sterilization: Sterilize the medium by filtration.

3. Inoculum Preparation:

  • Subculture: From a frozen stock, streak the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[1]

  • Suspension: Select several well-isolated colonies and suspend them in sterile saline (0.85%).

  • Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm wavelength.[1] This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[1]

4. Microtiter Plate Setup:

  • Plate Type: Use sterile, 96-well, U-bottom microtiter plates.[7]

  • Drug Dilutions: Dispense 100 µL of each twofold antifungal working solution into the appropriate wells of the microtiter plate.

  • Controls:

    • Growth Control: 100 µL of sterile drug-free RPMI 1640 medium.

    • Sterility Control: 200 µL of sterile drug-free RPMI 1640 medium.

  • Inoculation: Add 100 µL of the working inoculum to each well, except for the sterility control.

5. Incubation:

  • Incubate the microtiter plates at 35°C for 24-48 hours.[6][9] Incubation should be in a moist chamber to prevent evaporation.

6. Reading the MIC:

  • Examine the plates visually or using a microplate reader.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[2]

Protocol 2: Agar Dilution Method (Alternative)

The agar dilution method is an alternative for testing a large number of isolates.[12][13]

  • Plate Preparation: Prepare a series of agar plates (using RPMI-1640 agar medium) containing serial twofold dilutions of this compound.[12][14]

  • Inoculation: Spot-inoculate a standardized suspension of the fungal isolates onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents the macroscopic growth of the organism on the agar.[15]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Preparation of this compound Working Solutions

WellConcentration of this compound (µg/mL) - 2xVolume of Antifungal Stock (µL)Volume of RPMI 1640 (µL)
13220980
216500 of Well 1500
38500 of Well 2500
44500 of Well 3500
52500 of Well 4500
61500 of Well 5500
70.5500 of Well 6500
80.25500 of Well 7500
90.125500 of Well 8500
100.0625500 of Well 9500
11Growth Control01000
12Sterility Control01000

Table 2: Quality Control (QC) Strains and Expected MIC Ranges

Quality Control StrainATCC NumberExpected MIC Range for Fluconazole (µg/mL)
Candida parapsilosis220191.0 - 4.0
Candida krusei625816 - 64

Note: The expected MIC ranges for this compound would need to be established through internal validation studies. The ranges for fluconazole are provided as an example.[16]

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_agent Prepare Antifungal Agent 41 Stock and Dilutions plate_setup Dispense Agent and Inoculum into 96-Well Plate prep_agent->plate_setup prep_media Prepare RPMI 1640 Medium prep_media->plate_setup prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->plate_setup incubation Incubate Plate (35°C, 24-48h) plate_setup->incubation reading Read MIC (Visual or Spectrophotometric) incubation->reading analysis Determine MIC Value (≥50% Growth Inhibition) reading->analysis

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Logical Relationship of MIC Interpretation

MIC_Interpretation cluster_breakpoints Clinical Breakpoints cluster_outcomes Predicted Clinical Outcome mic_value Observed MIC Value susceptible ≤ Susceptible (S) Breakpoint mic_value->susceptible Is MIC ≤ S? intermediate > S and < R Breakpoint mic_value->intermediate Is S < MIC < R? resistant ≥ Resistant (R) Breakpoint mic_value->resistant Is MIC ≥ R? outcome_s High Likelihood of Therapeutic Success susceptible->outcome_s outcome_i Uncertain Therapeutic Outcome intermediate->outcome_i outcome_r High Likelihood of Therapeutic Failure resistant->outcome_r

Caption: Logical flow for interpreting MIC values based on established clinical breakpoints.[2]

References

Application Note: Time-Kill Kinetics of Fungicidin-41 Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The time-kill kinetics assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides valuable information on the rate and extent of its fungicidal or fungistatic activity over time. This application note describes a standardized protocol for determining the in vitro time-kill kinetics of a novel antifungal agent, Fungicidin-41, against the clinically relevant yeast pathogen, Candida albicans. Understanding the time-dependent killing characteristics of new antifungal candidates is crucial for predicting their potential therapeutic efficacy. While standardized methods for bacterial time-kill assays are well-established, guidelines for antifungal agents are still evolving, though organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference methods for antifungal susceptibility testing that inform these protocols.[1][2][3][4][5][6][7][8][9][10]

Principle of the Assay

A starting inoculum of Candida albicans is exposed to various concentrations of Fungicidin-41, typically based on its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[11] At specified time intervals, aliquots are removed from the test suspensions, serially diluted, and plated on a suitable agar medium to determine the number of viable fungal cells (Colony Forming Units, CFU/mL). The change in log10 CFU/mL over time is then plotted to generate time-kill curves, which visually depict the killing kinetics of the antifungal agent. A reduction of ≥3-log10 in CFU/mL from the initial inoculum is generally considered indicative of fungicidal activity.[12][13]

Materials and Reagents

  • Fungicidin-41

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sabouraud Dextrose Agar (SDA)

  • Sterile 0.9% saline

  • Sterile deionized water

  • Spectrophotometer

  • Shaking incubator

  • Sterile glassware and plasticware (flasks, tubes, pipette tips, etc.)

Experimental Protocol

A detailed, step-by-step protocol for performing the time-kill kinetics assay is provided below. This protocol is based on established methodologies for antifungal time-kill studies.[1][14][15]

Preparation of Media and Reagents
  • RPMI-1640 Medium: Prepare RPMI-1640 medium buffered to a pH of 7.0 with MOPS.[14] Sterilize by filtration.

  • Fungicidin-41 Stock Solution: Prepare a stock solution of Fungicidin-41 in a suitable solvent and sterilize by filtration. Further dilutions should be made in RPMI-1640 medium to achieve the desired test concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

  • Sabouraud Dextrose Agar (SDA) Plates: Prepare SDA plates for the enumeration of viable fungal colonies.

Inoculum Preparation
  • From a fresh 24-hour culture of C. albicans on an SDA plate, suspend several colonies in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension 1:10 in RPMI-1640 medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[14][16]

Time-Kill Assay Procedure
  • Dispense the prepared fungal inoculum into flasks containing pre-warmed RPMI-1640 medium with the desired concentrations of Fungicidin-41 (0.5x, 1x, 2x, 4x, and 8x MIC) and a growth control flask without the antifungal agent.

  • Incubate all flasks at 35°C with continuous agitation (e.g., 150 rpm).[14]

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[14]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates in duplicate.

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.[1]

Data Collection and Analysis
  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration to generate the time-kill curves.

Data Presentation

The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table for easy comparison.

Table 1: Time-Kill Kinetics of Fungicidin-41 against Candida albicans

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)8x MIC (log10 CFU/mL)
05.025.015.035.025.015.03
25.355.104.854.554.203.90
45.885.254.604.103.502.80
66.515.404.303.502.70<2.00
87.155.554.002.80<2.00<2.00
128.205.803.50<2.00<2.00<2.00
248.956.102.90<2.00<2.00<2.00

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

TimeKillAssayWorkflow prep_media Prepare RPMI-1640 + MOPS inoculation Inoculate Flasks with C. albicans & Fungicidin-41 prep_media->inoculation prep_agent Prepare Fungicidin-41 Stock & Dilutions prep_agent->inoculation prep_inoculum Prepare C. albicans Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 35°C with Agitation inoculation->incubation sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubation->sampling dilution Serial Dilutions sampling->dilution plating Plate on SDA dilution->plating incubation2 Incubate Plates (24-48h) plating->incubation2 counting Colony Counting incubation2->counting calculation Calculate log10 CFU/mL counting->calculation plotting Plot Time-Kill Curves calculation->plotting

Caption: Experimental workflow for the antifungal time-kill kinetics assay.

Conclusion

The time-kill kinetics assay is a powerful tool for characterizing the activity of new antifungal agents like Fungicidin-41. By following a standardized protocol, researchers can obtain reproducible data to determine whether an agent is fungicidal or fungistatic and to understand its concentration- and time-dependent effects. This information is critical for the preclinical development of promising new antifungal therapies.

References

Application Notes and Protocols: In Vivo Efficacy of Antifungal Agent 41 in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of novel therapeutic agents. Preclinical evaluation of these agents in relevant animal models is a critical step in the drug development pipeline. This document provides a detailed protocol for assessing the in vivo efficacy of a hypothetical novel antifungal compound, designated Antifungal Agent 41, in a murine model of disseminated candidiasis. The methodologies described herein are based on established and widely used models for testing antifungal drugs.[1][2]

Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Female BALB/c mice are frequently used in models of invasive candidiasis.[3]

  • Age and Weight: 6-8 weeks old, with a weight range of 20-24 grams.[3]

  • Housing: Mice should be housed in specific pathogen-free (SPF) conditions in individually ventilated cages with access to sterile food and water ad libitum.

  • Acclimatization: Animals should be allowed to acclimatize for at least 7 days prior to the start of the experiment.

Fungal Strain and Inoculum Preparation
  • Fungal Strain: Candida albicans SC5314, a well-characterized and virulent strain, is recommended.[3]

  • Culture Conditions: The strain is cultured on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated overnight at 30°C with shaking.

  • Inoculum Preparation: Fungal cells are harvested by centrifugation, washed three times with sterile phosphate-buffered saline (PBS), and then counted using a hemocytometer. The final inoculum concentration is adjusted to 2.5 x 10^5 cells/mL in sterile PBS. The viability of the inoculum should be confirmed by plating serial dilutions on SDA plates.[3]

Murine Model of Disseminated Candidiasis
  • Immunosuppression (Optional): For certain studies, mice can be rendered neutropenic to facilitate a more severe infection. A single intraperitoneal injection of cyclophosphamide (150 mg/kg) and cortisone acetate (250 mg/kg) can be administered prior to infection.

  • Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans inoculum (2.5 x 10^4 cells/mouse).[1]

Treatment Protocol
  • Groups:

    • Group 1: Vehicle control (e.g., PBS or appropriate solvent for this compound)

    • Group 2: this compound (low dose, e.g., 5 mg/kg)

    • Group 3: this compound (high dose, e.g., 20 mg/kg)

    • Group 4: Positive control (e.g., Fluconazole, 10 mg/kg)

  • Administration: Treatment is initiated 24 hours post-infection. This compound is administered once daily via oral gavage or intraperitoneal injection for 7 consecutive days.

  • Monitoring: Mice are monitored at least twice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur). Body weight should be recorded daily. Any animal showing signs of being moribund should be humanely euthanized.[3]

Efficacy Endpoints
  • Survival Study: A cohort of mice from each group (n=10-15) is monitored for survival for up to 21 days post-infection. The date of death or euthanasia is recorded.

  • Fungal Burden Determination: A separate cohort of mice (n=5-7 per group) is euthanized at a predetermined time point (e.g., day 8 post-infection, which is 24 hours after the last treatment dose). The kidneys are aseptically harvested, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA, and the number of colony-forming units (CFU) is determined after incubation. The results are expressed as log10 CFU per gram of tissue.

Data Presentation

The following tables summarize the hypothetical quantitative data for the in vivo efficacy of this compound.

Table 1: Survival of Mice with Disseminated Candidiasis

Treatment GroupDose (mg/kg)Number of MiceSurvival (%) at Day 21Median Survival (Days)
Vehicle Control-1005
This compound5104012
This compound201080>21
Fluconazole101070>21

Table 2: Fungal Burden in Kidneys of Infected Mice

Treatment GroupDose (mg/kg)Mean Log10 CFU/gram of Kidney (± SD)
Vehicle Control-6.8 ± 0.5
This compound54.2 ± 0.7
This compound202.5 ± 0.4
Fluconazole103.1 ± 0.6

Visualizations

Experimental Workflow

experimental_workflow acclimatization Animal Acclimatization (7 days) infection Infection with C. albicans (IV, 2.5x10^4 cells/mouse) acclimatization->infection treatment Treatment Initiation (24h post-infection) infection->treatment daily_monitoring Daily Monitoring (Weight, Clinical Signs) treatment->daily_monitoring survival_study Survival Study (up to 21 days) daily_monitoring->survival_study fungal_burden Fungal Burden Analysis (Day 8) daily_monitoring->fungal_burden euthanasia Euthanasia fungal_burden->euthanasia organ_harvest Kidney Harvest euthanasia->organ_harvest homogenization Homogenization & Plating organ_harvest->homogenization cfu_counting CFU Counting & Data Analysis homogenization->cfu_counting

Caption: Experimental workflow for in vivo efficacy testing.

Potential Signaling Pathway: Ergosterol Biosynthesis

While the precise mechanism of this compound is under investigation, a common target for antifungal drugs is the ergosterol biosynthesis pathway.[4][5] Ergosterol is an essential component of the fungal cell membrane.[4]

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ...multiple steps... squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol lanosterol_demethylase Lanosterol 14α-demethylase lanosterol->lanosterol_demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane squalene_epoxidase->lanosterol lanosterol_demethylase->ergosterol agent41 This compound (Hypothetical Target) agent41->lanosterol_demethylase

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols for Antifungal Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

For Experimental Use in Fungal Infection Research

Introduction

Antifungal Agent 41 (also known as compound B01) is a novel investigational compound demonstrating inhibitory effects against Candida albicans, a prevalent fungal pathogen responsible for both superficial and invasive infections.[1] The development of new antifungal agents is critical due to the rise of drug-resistant fungal strains.[2][3] These application notes provide detailed protocols for the formulation and experimental evaluation of this compound for research purposes, catering to researchers, scientists, and drug development professionals. The methodologies outlined below are based on established practices for the preclinical assessment of novel antifungal compounds.[4][5]

Physicochemical Properties and Formulation

The successful experimental application of this compound hinges on its appropriate formulation. While specific solubility data is under investigation, it is common for novel small molecules to exhibit poor aqueous solubility. The following protocols address this potential challenge.

Stock Solution Preparation for In Vitro Assays

For in vitro experiments such as Minimum Inhibitory Concentration (MIC) testing, a concentrated stock solution in an appropriate solvent is required.

Protocol 1: Preparation of 10 mg/mL Stock Solution

  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure:

    • Weigh 10 mg of this compound powder using a precision balance and place it into a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube vigorously until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particulates. If necessary, gently warm the solution or continue vortexing.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the experimental medium should not exceed 1% (v/v) as higher concentrations can inhibit fungal growth.[6]

Formulation for In Vivo Animal Studies

For systemic administration in animal models, a biocompatible formulation is essential. A common approach for hydrophobic compounds is the use of a vehicle containing solubilizing agents.

Protocol 2: Preparation of a Formulation for Intravenous Administration

  • Materials: this compound stock solution (10 mg/mL in DMSO), PEG400 (Polyethylene glycol 400), Tween 80, Sterile Saline (0.9% NaCl).

  • Vehicle Composition: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Sterile Saline.

  • Procedure:

    • Determine the required final concentration of this compound for the animal study (e.g., 1 mg/mL).

    • In a sterile tube, mix the required volume of the 10 mg/mL DMSO stock solution with PEG400 and Tween 80.

    • Vortex thoroughly to ensure a homogenous mixture.

    • Add the sterile saline dropwise while continuously vortexing to prevent precipitation of the compound.

    • The final solution should be clear and free of particulates.

    • Prepare this formulation fresh on the day of the experiment.

In Vitro Efficacy Assessment

A series of in vitro assays are crucial to determine the antifungal spectrum and potency of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standard procedure.[6]

Protocol 3: Broth Microdilution MIC Assay

  • Materials: 96-well flat-bottom microtiter plates, this compound stock solution, RPMI-1640 medium buffered with MOPS, fungal inoculum (e.g., Candida albicans), spectrophotometer.[7]

  • Procedure:

    • Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10^3 CFU/mL in RPMI-1640 medium.[4]

    • In the wells of a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with RPMI-1640 to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest drug concentration that shows no visible growth. This can be assessed visually or by reading the absorbance at 405 nm.[6]

Time-Kill Assays

Time-kill assays provide insights into the fungicidal or fungistatic nature of the compound.[5]

Protocol 4: Time-Kill Assay

  • Materials: Culture tubes, RPMI-1640 medium, this compound, fungal inoculum, Sabouraud Dextrose Agar (SDA) plates.

  • Procedure:

    • Prepare tubes with RPMI-1640 medium containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Inoculate the tubes with a starting fungal concentration of 1-5 x 10^3 CFU/mL.[4]

    • Include a drug-free control tube.

    • Incubate the tubes at 35°C with agitation.

    • At specified time points (e.g., 0, 6, 12, 24, and 48 hours), draw aliquots from each tube.[4]

    • Perform serial dilutions of the aliquots and plate them on SDA plates to determine the number of viable colonies (CFU/mL).

    • A fungicidal effect is typically defined as a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[4]

In Vivo Efficacy Assessment

Animal models are essential for evaluating the therapeutic potential of a new antifungal agent in a physiological system.

Protocol 5: Murine Model of Systemic Candidiasis

  • Animals: Immunocompetent or immunocompromised mice (e.g., BALB/c).

  • Infection:

    • Prepare an inoculum of Candida albicans from an overnight culture.

    • Infect mice via intravenous (tail vein) injection with a lethal or sub-lethal dose of the fungal suspension.

  • Treatment:

    • Randomly assign infected mice to different treatment groups: Vehicle control, this compound (at various doses), and a positive control (e.g., fluconazole).

    • Administer the formulated this compound (from Protocol 2) intravenously, starting at a specified time post-infection (e.g., 2 hours).

    • Continue treatment for a defined period (e.g., daily for 7 days).

  • Endpoints:

    • Survival: Monitor the mice daily for a set period (e.g., 21 days) and record mortality to generate survival curves.

    • Fungal Burden: At a specific time point (e.g., 48 hours post-infection), euthanize a subset of mice from each group. Harvest organs (e.g., kidneys, brain), homogenize them, and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).[5]

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity of this compound

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
C. albicans ATCC 90028
C. glabrata ATCC 2001
C. krusei ATCC 6258
Fluconazole-resistant C. albicans

MIC₅₀/₉₀: Minimum inhibitory concentration for 50%/90% of isolates. MFC: Minimum fungicidal concentration.

Table 2: In Vivo Efficacy of this compound in a Murine Systemic Candidiasis Model

Treatment GroupDose (mg/kg)Mean Survival Time (Days)Kidney Fungal Burden (log₁₀ CFU/g ± SD) at 48h
Vehicle Control-
This compound1
This compound5
This compound10
Fluconazole10

Visualizations

Diagrams illustrating key concepts and workflows can aid in understanding the experimental design and potential mechanisms of action.

Antifungal_Mechanisms cluster_cell Fungal Cell cell_wall Cell Wall (β-glucans, Chitin) cell_membrane Cell Membrane (Ergosterol) nucleus Nucleus (DNA/RNA Synthesis) ribosomes Ribosomes (Protein Synthesis) echinocandins Echinocandins echinocandins->cell_wall polyenes Polyenes polyenes->cell_membrane azoles Azoles azoles->cell_membrane flucytosine Flucytosine flucytosine->nucleus

Caption: Common mechanisms of action for major classes of antifungal drugs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep_stock Prepare Stock Solution (Protocol 1) mic_assay MIC Determination (Protocol 3) prep_stock->mic_assay time_kill Time-Kill Assay (Protocol 4) mic_assay->time_kill prep_formulation Prepare In Vivo Formulation (Protocol 2) mic_assay->prep_formulation Inform Dosing animal_model Systemic Candidiasis Model (Protocol 5) prep_formulation->animal_model survival Survival Analysis animal_model->survival fungal_burden Fungal Burden Analysis animal_model->fungal_burden

Caption: Workflow for the experimental evaluation of this compound.

Logical_Relationships A Compound Synthesis (this compound) B Formulation Development (Protocols 1 & 2) A->B C In Vitro Testing (Potency & Spectrum) B->C D In Vivo Testing (Efficacy & Safety) B->D C->D Guides Dose Selection E Data Analysis (Tables 1 & 2) C->E D->E F Lead Candidate Progression E->F

Caption: Logical progression from compound formulation to data analysis.

References

Application Note: High-Throughput Screening Assay for Novel Antifungal Agent 41 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. High-throughput screening (HTS) plays a pivotal role in this process by enabling the rapid evaluation of large compound libraries. This application note describes a robust HTS assay designed to identify and characterize derivatives of a promising lead compound, "Antifungal Agent 41," for their efficacy against pathogenic fungi.

This compound is a novel synthetic compound demonstrating broad-spectrum activity against several clinically relevant fungal species. Its mechanism of action is believed to involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] This HTS protocol is optimized for a 384-well microplate format, allowing for efficient screening of a library of this compound derivatives to identify candidates with improved potency and pharmacological properties. The assay utilizes a dual-readout system, measuring both fungal growth inhibition via optical density and cell viability using a resazurin-based fluorescent indicator.[4]

Assay Principle

This HTS assay is based on the principle of broth microdilution to determine the minimum inhibitory concentration (MIC) of test compounds.[5] Fungal spores are co-incubated with serial dilutions of the this compound derivatives. After a defined incubation period, fungal growth is quantified by measuring the optical density (OD) at 620 nm. Subsequently, resazurin is added to the wells. Viable, metabolically active fungal cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is measured to provide a secondary confirmation of antifungal activity and to assess cell viability.[4] This dual-readout approach enhances the reliability of the screening results and helps to identify compounds that are fungistatic versus those that are fungicidal.

Experimental Workflow

The overall experimental workflow for the high-throughput screening of this compound derivatives is depicted below.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis Compound_Plates Prepare Compound Plates (Serial Dilutions of Derivatives) Dispensing Dispense Compounds and Inoculum into 384-well Plates Compound_Plates->Dispensing Inoculum_Prep Prepare Fungal Inoculum (Spore Suspension) Inoculum_Prep->Dispensing Incubation Incubate Plates Dispensing->Incubation OD_Read Measure Optical Density (620 nm) (Growth Inhibition) Incubation->OD_Read Resazurin_Add Add Resazurin Solution OD_Read->Resazurin_Add Fluorescence_Read Measure Fluorescence (Ex: 570 nm, Em: 615 nm) (Cell Viability) Resazurin_Add->Fluorescence_Read Data_Normalization Normalize Data Fluorescence_Read->Data_Normalization Dose_Response Generate Dose-Response Curves Data_Normalization->Dose_Response Hit_Identification Identify Hit Compounds (IC50 Calculation) Dose_Response->Hit_Identification

Fig. 1: High-throughput screening workflow for this compound derivatives.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

This compound and its derivatives are hypothesized to target the ergosterol biosynthesis pathway, a common target for antifungal drugs like azoles.[2][3] The diagram below illustrates the key steps in this pathway and the putative point of inhibition.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol Demethylase 14-alpha-demethylase (CYP51) Lanosterol->Demethylase Intermediates Intermediate Sterols Demethylase->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Agent41 This compound Derivatives Inhibition Inhibition Agent41->Inhibition Inhibition->Demethylase

Fig. 2: Proposed inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

Experimental Protocols

1. Preparation of Fungal Inoculum

  • Fungal Strain: Candida albicans (ATCC 90028)

  • Culture Medium: Yeast Peptone Dextrose (YPD) agar/broth.

  • Procedure:

    • Streak C. albicans onto a YPD agar plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in RPMI-1640 medium.

    • Adjust the cell density to 2 x 10^5 cells/mL using a hemocytometer or by measuring the optical density at 600 nm.

2. Preparation of Compound Plates

  • Materials: this compound derivatives, DMSO, 384-well compound plates.

  • Procedure:

    • Prepare stock solutions of each derivative at 10 mM in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).

    • Dispense 1 µL of each diluted compound into the wells of a 384-well compound plate.

    • Include wells with DMSO only (negative control) and a reference antifungal agent like fluconazole (positive control).

3. High-Throughput Screening Assay

  • Materials: Prepared fungal inoculum, compound plates, 384-well clear-bottom assay plates, RPMI-1640 medium, resazurin sodium salt solution (0.1 mg/mL in PBS).

  • Procedure:

    • Using an automated liquid handler, add 50 µL of the fungal inoculum (2 x 10^5 cells/mL in RPMI-1640) to each well of the 384-well assay plates containing the pre-dispensed compounds. The final cell concentration will be 1 x 10^5 cells/mL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.[4]

    • Seal the plates and incubate at 35°C for 24 hours.

    • After incubation, measure the optical density at 620 nm using a microplate reader to determine fungal growth.

    • Add 5 µL of resazurin solution to each well.

    • Incubate the plates for an additional 2-4 hours at 35°C.

    • Measure the fluorescence intensity (Excitation: 570 nm, Emission: 615 nm) using a microplate reader.

Data Presentation

The antifungal activity of the this compound derivatives is quantified by determining the half-maximal inhibitory concentration (IC50). The data is normalized to the positive (no fungal growth) and negative (fungal growth in DMSO) controls.

Table 1: Antifungal Activity of this compound Derivatives against C. albicans

Compound IDModificationIC50 (µM) - OD620IC50 (µM) - Resazurin
This compound Parent Compound8.27.5
Derivative A-01C-5 Methyl4.54.1
Derivative A-02C-5 Ethyl6.86.5
Derivative B-01Phenyl Ring Substitution (p-Fluoro)2.11.9
Derivative B-02Phenyl Ring Substitution (m-Chloro)10.511.2
Derivative C-01Side Chain Elongation (+CH2)15.316.0
Fluconazole Reference Compound 1.5 1.3

Hit Identification Logic

The process for identifying "hit" compounds from the primary screen involves several steps to ensure data quality and to select the most promising candidates for further investigation.

Hit_Identification_Logic Primary_Screen Primary HTS Data (% Inhibition) Z_Factor Calculate Z'-factor (Assay Quality Control) Primary_Screen->Z_Factor Normalization Data Normalization (vs. Controls) Z_Factor->Normalization If Z' > 0.5 Threshold Apply Inhibition Threshold (e.g., >50% Inhibition) Normalization->Threshold Dose_Response Dose-Response Confirmation Threshold->Dose_Response Compounds Meeting Threshold IC50 Calculate IC50 Dose_Response->IC50 Hit_List Final Hit List IC50->Hit_List

Fig. 3: Logic diagram for hit identification from primary screening data.

Conclusion

The described high-throughput screening assay provides a reliable and efficient method for evaluating the antifungal activity of this compound derivatives. The dual-readout system, combining optical density and resazurin-based fluorescence, offers a comprehensive assessment of both fungal growth inhibition and cell viability. The presented protocol and data analysis workflow can be adapted for screening other compound libraries against a variety of fungal pathogens, thereby accelerating the discovery of new antifungal therapeutics. The results from this HTS campaign will guide the selection of lead candidates for further optimization and preclinical development.

References

Protocol for Assessing Synergy of Antifungal Agent 41 with Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of antifungal resistance, particularly to azoles like fluconazole, poses a significant challenge in treating invasive fungal infections. A promising strategy to overcome this resistance and enhance therapeutic efficacy is the use of combination therapy. This document provides a detailed protocol for assessing the in vitro synergy of a novel antifungal compound, Agent 41, with the widely used antifungal drug fluconazole against pathogenic yeast, such as Candida albicans.

Fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (Erg11p), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[2][3][4] Resistance to fluconazole can arise from various mechanisms, including overexpression or mutations in the ERG11 gene, and increased drug efflux through ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[5][6][7][8]

This protocol outlines three primary methods for evaluating antifungal synergy: the checkerboard microdilution assay, the time-kill curve analysis, and the E-test method. The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[9][10][11] Time-kill assays provide a dynamic picture of the antifungal effect over time, while the E-test offers a simpler, agar-based method for assessing synergy.[12][13][14]

Potential Mechanism of Synergy

The synergistic interaction between Antifungal Agent 41 and fluconazole could arise from several mechanisms. Agent 41 might inhibit a resistance mechanism to fluconazole, such as efflux pumps, or it could target a different step in a critical metabolic pathway, creating a synthetic lethal interaction. For instance, Agent 41 could disrupt the fungal cell wall, increasing the intracellular concentration of fluconazole, or it could inhibit a compensatory pathway that the fungus relies on when its primary ergosterol biosynthesis is inhibited.

Hypothetical Signaling Pathway for Synergy

The following diagram illustrates a hypothetical mechanism where this compound inhibits an efflux pump, thereby increasing the intracellular concentration and efficacy of fluconazole.

Synergy_Pathway cluster_cell Fungal Cell Fluconazole_ext Fluconazole (extracellular) Fluconazole_int Fluconazole (intracellular) Fluconazole_ext->Fluconazole_int Uptake Agent41_ext Agent 41 (extracellular) Agent41_int Agent 41 (intracellular) Agent41_ext->Agent41_int Uptake Erg11 Erg11p (Lanosterol 14-α-demethylase) Fluconazole_int->Erg11 Inhibition EffluxPump Efflux Pump (e.g., Cdr1p) Fluconazole_int->EffluxPump Substrate Agent41_int->EffluxPump Inhibition Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol Catalysis Membrane Cell Membrane Integrity Ergosterol->Membrane EffluxPump->Fluconazole_ext Efflux

Caption: Hypothetical synergy between Agent 41 and fluconazole.

Experimental Protocols

Checkerboard Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, allowing for the calculation of the FICI.[10][11][15]

Materials:

  • 96-well microtiter plates

  • Candida albicans strain (or other relevant yeast)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution

  • Fluconazole stock solution

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[16]

  • Drug Dilution and Plate Setup:

    • Prepare serial two-fold dilutions of this compound and fluconazole in RPMI 1640 medium.

    • In a 96-well plate, add 50 µL of RPMI 1640 to all wells.

    • Add 50 µL of the appropriate concentration of this compound along the rows (e.g., from highest to lowest concentration).

    • Add 50 µL of the appropriate concentration of fluconazole down the columns. This creates a matrix of drug combinations.

    • Include a row and a column with each drug alone to determine their individual MICs.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared yeast inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control.[13]

    • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:

      • FIC of Agent 41 = (MIC of Agent 41 in combination) / (MIC of Agent 41 alone)

      • FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)

    • The FICI is the sum of the FICs: FICI = FIC of Agent 41 + FIC of Fluconazole.[17][18]

    • The interaction is interpreted as follows:[17][19][20]

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This assay assesses the rate of fungal killing over time when exposed to the antifungal agents alone and in combination.[12][14][21]

Materials:

  • Culture tubes or flasks

  • Candida albicans strain

  • RPMI 1640 medium

  • This compound and Fluconazole

  • Sabouraud Dextrose Agar plates

  • Incubator with shaking capabilities

Protocol:

  • Inoculum Preparation:

    • Prepare a yeast suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640.[21]

  • Assay Setup:

    • Prepare culture tubes with the following conditions (in triplicate):

      • Growth control (no drug)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Fluconazole alone (at a relevant concentration, e.g., MIC)

      • Combination of Agent 41 and Fluconazole (at synergistic concentrations identified from the checkerboard assay)

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Forming Unit (CFU) Determination:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 or 48 hours with the combination compared to the most active single agent.[13]

    • Antagonism is defined as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.

E-test Synergy Method

The E-test (epsilometer test) is an agar-based method that uses strips with a predefined gradient of an antifungal agent to determine the MIC. Synergy can be assessed by placing two E-test strips in proximity on an inoculated agar plate.[12][13][22]

Materials:

  • Large agar plates (e.g., 150 mm) with RPMI 1640 agar

  • Candida albicans strain

  • This compound E-test strips

  • Fluconazole E-test strips

  • Sterile swabs

Protocol:

  • Inoculum Preparation:

    • Prepare a yeast suspension adjusted to a 0.5 McFarland standard as described previously.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and streak the entire surface of the RPMI agar plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 10-15 minutes.

  • E-test Strip Application:

    • Place the fluconazole E-test strip on the agar surface.

    • Place the this compound E-test strip at a 90-degree angle to the fluconazole strip, with the intersection at their respective pre-determined MIC values (if known) or at a specific concentration.[12]

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.

    • Read the MIC value where the ellipse of growth inhibition intersects the E-test strip.

    • In the area of intersection, a deformation of the inhibition ellipse indicates an interaction. A bridging or enhanced zone of inhibition suggests synergy, while a flattening or antagonism of the zone suggests antagonism.

Data Presentation

Quantitative data from the checkerboard assay should be summarized in a table.

Fungal StrainAgent 41 MIC (µg/mL)Fluconazole MIC (µg/mL)Agent 41 FIC in CombinationFluconazole FIC in CombinationFICIInterpretation
C. albicans ATCC 900281620.250.250.5Synergy
Clinical Isolate 132160.50.51.0Additive
Clinical Isolate 28640.1250.250.375Synergy

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing antifungal synergy.

Experimental_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum checkerboard Checkerboard Assay prep_inoculum->checkerboard time_kill Time-Kill Curve Analysis prep_inoculum->time_kill etest E-test Synergy prep_inoculum->etest calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves read_etest Read E-test Results etest->read_etest interpret_synergy Interpret Synergy/Antagonism calc_fici->interpret_synergy plot_curves->interpret_synergy read_etest->interpret_synergy end End interpret_synergy->end

Caption: General workflow for antifungal synergy testing.

Concluding Remarks

This protocol provides a comprehensive framework for the in vitro assessment of synergy between this compound and fluconazole. It is recommended to perform these assays with a panel of clinically relevant fungal isolates, including fluconazole-susceptible and -resistant strains, to fully characterize the potential of this combination therapy. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible and reliable results.[23][24][25][26]

References

Application Note: Cellular Uptake and Localization of Antifungal Agent FLC-488 in Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Understanding the cellular uptake and subcellular localization of antifungal agents is crucial for the development of more effective therapies to combat fungal infections. This application note provides a detailed protocol for studying the cellular uptake and localization of FLC-488, a fluorescently labeled derivative of the widely used azole antifungal, fluconazole. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in antifungal research. The protocols cover fluorescence microscopy, flow cytometry for quantitative uptake analysis, and subcellular fractionation to determine the distribution of the agent within fungal cells.

Antifungal drugs function by interacting with specific molecular targets within the fungal cell. The efficacy of these drugs is dependent not only on their intrinsic activity but also on their ability to reach and accumulate at the site of action.[1] Azoles, like fluconazole, inhibit the enzyme lanosterol 14-α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to a fungistatic or fungicidal effect.[2][3] By fluorescently labeling fluconazole to create FLC-488, its journey into and within the fungal cell can be visualized and quantified, providing valuable insights into its mechanism of action and potential resistance mechanisms.

Materials and Methods

Fungal Strain and Culture Conditions
  • Fungal Strain: Candida albicans SC5314

  • Growth Medium: Yeast Peptone Dextrose (YPD) broth (1% yeast extract, 2% peptone, 2% dextrose).

  • Culture Conditions: Cultures are grown overnight at 30°C with shaking (200 rpm) to reach the mid-logarithmic growth phase.

Cellular Uptake and Localization using Confocal Microscopy

This protocol enables the visualization of FLC-488 uptake and its subcellular distribution in C. albicans.

  • Protocol:

    • Harvest mid-log phase C. albicans cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a final concentration of 1 x 10^7 cells/mL.

    • Add FLC-488 to the cell suspension at a final concentration of 10 µM.

    • Incubate the cells at 30°C for 1 hour in the dark.

    • (Optional) For co-localization studies, add organelle-specific fluorescent dyes (e.g., MitoTracker™ Red CMXRos for mitochondria or ER-Tracker™ Red for the endoplasmic reticulum) according to the manufacturer's instructions.

    • Wash the cells twice with ice-cold PBS to remove unbound FLC-488.

    • Resuspend the cells in a small volume of PBS and mount them on a glass-bottom dish.

    • Image the cells using a confocal laser scanning microscope with appropriate excitation and emission filters for FLC-488 (e.g., excitation at 488 nm and emission at 500-550 nm) and any co-localization dyes used.[4][5]

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This method provides a quantitative measure of FLC-488 uptake at a single-cell level.

  • Protocol:

    • Prepare and treat C. albicans cells with FLC-488 as described in steps 1-5 of the confocal microscopy protocol.

    • After incubation, wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the cell suspension using a flow cytometer equipped with a blue laser (488 nm excitation).

    • Measure the fluorescence intensity in the appropriate channel (e.g., FITC channel).

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Record the mean fluorescence intensity of the cell population as a measure of FLC-488 uptake.

Subcellular Fractionation

This protocol allows for the biochemical separation of cellular compartments to determine the localization of FLC-488.

  • Protocol:

    • Treat a large culture of C. albicans (e.g., 1 L) with FLC-488 as described previously.

    • Harvest the cells by centrifugation and wash them with spheroplasting buffer (1 M sorbitol, 100 mM EDTA, 100 mM Tris-HCl pH 8.0, 30 mM β-mercaptoethanol).

    • Treat the cells with zymolyase (1 mg/mL) at 30°C for 1-2 hours to generate spheroplasts.[6]

    • Gently harvest the spheroplasts by centrifugation at 1,500 x g for 5 minutes.

    • Resuspend the spheroplasts in ice-cold homogenization buffer (0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, with protease inhibitors).

    • Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle.[6]

    • Perform differential centrifugation to separate the cellular fractions:

      • Centrifuge the homogenate at 3,000 x g for 5 minutes to pellet nuclei and unlysed cells (P1).

      • Centrifuge the supernatant (S1) at 10,000 x g for 20 minutes to pellet mitochondria (P2).

      • Centrifuge the resulting supernatant (S2) at 100,000 x g for 1 hour to pellet microsomes (endoplasmic reticulum and Golgi) (P3). The final supernatant is the cytosolic fraction (S3).[7]

    • Measure the fluorescence of FLC-488 in each fraction using a fluorescence plate reader.

    • Normalize the fluorescence signal to the protein concentration of each fraction, determined by a Bradford or BCA assay.

Results

The following tables summarize the expected quantitative data from the described protocols.

Table 1: Quantitative Cellular Uptake of FLC-488 by Flow Cytometry

Treatment ConditionMean Fluorescence Intensity (Arbitrary Units)
Untreated Control15 ± 3
FLC-488 (10 µM)850 ± 45
FLC-488 (10 µM) + Metabolic Inhibitor (e.g., Sodium Azide)320 ± 28

Table 2: Subcellular Distribution of FLC-488

Cellular FractionFLC-488 Fluorescence (Normalized to Protein Content)
Nuclei15%
Mitochondria10%
Microsomes (ER/Golgi)60%
Cytosol15%

Visualizations

experimental_workflow Experimental Workflow for FLC-488 Uptake and Localization cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture C. albicans Culture (Mid-log phase) treatment Incubate with FLC-488 culture->treatment microscopy Confocal Microscopy (Qualitative Localization) treatment->microscopy flow_cytometry Flow Cytometry (Quantitative Uptake) treatment->flow_cytometry fractionation Subcellular Fractionation (Biochemical Localization) treatment->fractionation

Caption: Experimental workflow for analyzing FLC-488 uptake.

signaling_pathway Hypothesized FLC-488 Uptake and Action Pathway FLC_ext FLC-488 (extracellular) Transporter Membrane Transporter FLC_ext->Transporter Uptake Membrane Plasma Membrane FLC_int FLC-488 (intracellular) Transporter->FLC_int ER Endoplasmic Reticulum FLC_int->ER Erg11 Lanosterol 14-α-demethylase (Erg11) FLC_int->Erg11 Inhibition Disruption Membrane Integrity Disruption FLC_int->Disruption Leads to Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol Catalysis Ergosterol->Membrane Incorporation

Caption: Hypothesized pathway of FLC-488 action.

Discussion

The provided protocols offer a comprehensive framework for investigating the cellular uptake and localization of the fluorescently labeled antifungal agent FLC-488 in Candida albicans. The combination of qualitative imaging, quantitative uptake analysis, and biochemical fractionation provides a multi-faceted approach to understanding the pharmacokinetics of this compound at the cellular level.

The results from confocal microscopy are expected to show the accumulation of FLC-488 within the fungal cells, with potential co-localization with specific organelles like the endoplasmic reticulum, the known site of its target enzyme.[8] The flow cytometry data will provide a robust quantitative measure of uptake, allowing for the comparison of different treatment conditions, such as the effect of metabolic inhibitors, which can help elucidate the mechanism of uptake (i.e., active transport versus passive diffusion). The subcellular fractionation results will offer a complementary, semi-quantitative assessment of the agent's distribution among different cellular compartments, corroborating the microscopy findings.

Understanding how antifungal agents enter and distribute within fungal cells is paramount for overcoming drug resistance and designing novel therapeutics. These protocols provide a solid foundation for such investigations.

References

Application Notes and Protocols for Antifungal Agent 41 in Treating Azole-Resistant Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of azole-resistant Aspergillus fumigatus poses a significant threat to public health, necessitating the development of novel antifungal agents with alternative mechanisms of action. This document provides detailed application notes and protocols for the investigation of Antifungal Agent 41, a synthetic analog of the natural product Coruscanone A, for its potential activity against azole-resistant A. fumigatus. While specific quantitative data for this compound against resistant strains is not yet publicly available, this guide offers a framework for its evaluation based on the known activity of Coruscanone A analogs and established antifungal testing methodologies.

Coruscanone A, a cyclopentenedione derivative, and its analogs have demonstrated in vitro antifungal activity against a range of opportunistic fungal pathogens, including Aspergillus fumigatus.[1][2][3] The structure-activity relationship studies of these compounds suggest that the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety is crucial for their antifungal effect.[1][2]

Data Presentation

Currently, specific minimum inhibitory concentration (MIC) or 50% inhibitory concentration (IC50) values for this compound against azole-resistant Aspergillus fumigatus are not available in the cited literature. However, the parent study on Coruscanone A analogs considered compounds with an IC50 value of less than 20 µg/mL against Aspergillus fumigatus to be active.[1] The table below is provided as a template for researchers to populate with their own experimental data.

Table 1: In Vitro Antifungal Activity of this compound against Aspergillus fumigatus

Fungal StrainAzole Resistance ProfileAntifungal AgentMIC (µg/mL)IC50 (µg/mL)
A. fumigatus (ATCC 204305 or equivalent)Azole-SusceptibleThis compoundData to be determinedData to be determined
Voriconazole (Control)Data to be determinedData to be determined
Clinical Isolate of Azole-Resistant A. fumigatuse.g., TR34/L98H mutationThis compoundData to be determinedData to be determined
Voriconazole (Control)Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.

Materials:

  • This compound

  • Azole-susceptible Aspergillus fumigatus strain (e.g., ATCC 204305)

  • Azole-resistant Aspergillus fumigatus clinical isolate

  • Voriconazole (or other relevant azole) as a control

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline with 0.05% Tween 80

  • Hemocytometer or other cell counting device

Procedure:

  • Inoculum Preparation:

    • Culture A. fumigatus strains on potato dextrose agar (PDA) slants at 35°C for 5-7 days to induce sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension concentration to 1 x 10^6 to 5 x 10^6 conidia/mL using a hemocytometer.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound and the control drug (voriconazole) in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the drug dilution) with 100 µL of the final conidial suspension.

    • Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

    • Incubate the plates at 35°C for 48-72 hours.

  • Endpoint Determination:

    • MIC: The MIC is the lowest concentration of the antifungal agent that causes complete visual inhibition of growth.

    • IC50: For a more quantitative measure, determine the optical density (OD) of each well at a suitable wavelength (e.g., 530 nm). The IC50 is the concentration that causes a 50% reduction in OD compared to the growth control.

G cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay Culture Culture A. fumigatus on PDA Harvest Harvest Conidia Culture->Harvest Adjust Adjust Conidial Concentration Harvest->Adjust Dilute Dilute to Final Inoculum Adjust->Dilute Inoculate Inoculate Wells with Fungal Suspension Dilute->Inoculate Drug_Dilution Prepare Drug Dilutions in 96-well Plate Drug_Dilution->Inoculate Incubate Incubate at 35°C for 48-72h Inoculate->Incubate Read Read MIC (visual) or IC50 (OD) Incubate->Read

Caption: Workflow for MIC/IC50 determination.

Mandatory Visualization

Hypothesized Mechanism of Action and Signaling Pathway Interference

The precise mechanism of action for Coruscanone A and its analogs, including this compound, has not been fully elucidated. However, based on their chemical structure (cyclopentenedione), a plausible mechanism involves acting as a Michael acceptor. This could lead to the covalent modification of key cellular nucleophiles, such as cysteine residues in essential enzymes or transcription factors, thereby disrupting critical cellular processes. One such process could be the cell wall integrity (CWI) pathway, a crucial signaling cascade for fungal survival and response to stress.

G cluster_pathway Hypothesized Interference with Cell Wall Integrity (CWI) Pathway Agent41 This compound (Cyclopentenedione) MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk2, MpkA) Agent41->MAPK_Cascade Inhibition via Covalent Modification? CellWallStress Cell Wall Stress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallStress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 Pkc1 Protein Kinase C (Pkc1) Rho1->Pkc1 Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Apoptosis Apoptosis/Cell Death MAPK_Cascade->Apoptosis CellWall_Synthesis Cell Wall Synthesis Genes (e.g., FKS1) Transcription_Factors->CellWall_Synthesis

Caption: Hypothesized mechanism of this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation

To investigate the effect of this compound on fungal signaling pathways, a transcriptomic or proteomic approach can be employed.

G cluster_exp Signaling Pathway Analysis Workflow Culture Culture A. fumigatus Treatment Treat with this compound (Sub-inhibitory Conc.) Culture->Treatment Control Untreated Control Culture->Control Harvest Harvest Mycelia Treatment->Harvest Control->Harvest Extraction RNA/Protein Extraction Harvest->Extraction Analysis Transcriptomics (RNA-Seq) or Proteomics (Mass Spec) Extraction->Analysis Bioinformatics Bioinformatic Analysis (Differential Gene/Protein Expression) Analysis->Bioinformatics Pathway_Analysis Pathway Enrichment Analysis Bioinformatics->Pathway_Analysis Validation Targeted Validation (e.g., qPCR, Western Blot) Pathway_Analysis->Validation

Caption: Workflow for signaling pathway analysis.

Conclusion

This compound, as a Coruscanone A analog, represents a potential lead compound for the development of new therapies against azole-resistant Aspergillus fumigatus. The protocols outlined in this document provide a standardized approach for its in vitro evaluation. Further research is critically needed to determine its specific efficacy against resistant strains, elucidate its mechanism of action, and explore its potential in in vivo models. The provided diagrams offer a conceptual framework for understanding its potential mode of action and for designing experiments to investigate its impact on fungal signaling pathways.

References

Application Notes and Protocols for Azoxystrobin: A Broad-Spectrum QoI Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols have been compiled for Azoxystrobin, a widely used, broad-spectrum strobilurin fungicide. This specific agent has been selected as a representative example to fulfill the detailed request due to the ambiguity of the term "Antifungal agent 41" in publicly available scientific literature.

Introduction

Azoxystrobin is a systemic, broad-spectrum fungicide belonging to the strobilurin class.[1][2] Its primary application in agriculture is to protect a wide variety of crops from fungal diseases.[1] Azoxystrobin exhibits protectant, curative, eradicant, and translaminar properties, allowing it to move through the plant's xylem to protect tissues not directly treated.[2]

Mechanism of Action

Azoxystrobin's fungicidal activity stems from its inhibition of mitochondrial respiration in fungi.[1] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of ATP, the essential energy currency of the cell.[3][4] The resulting energy deficit inhibits fungal spore germination and mycelial growth, ultimately leading to cell death.[3]

cluster_0 Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome bc1 (Complex III) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Binds to Qo site & blocks e- transfer

Mechanism of Action of Azoxystrobin

Quantitative Data: In Vitro Efficacy

The efficacy of Azoxystrobin against various agricultural fungal pathogens has been quantified using the half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of fungal growth.

Fungal PathogenCrop(s) AffectedMean EC50 (µg/mL)Reference(s)
Alternaria alternataPecan1.86[5]
Alternaria solaniPotato, Tomato0.038 (baseline)[6]
Sclerotinia sclerotiorumVarious0.2932[7]
Cercospora zeae-maydisMaize0.018[8]
Aspergillus flavusOnion>0.1% concentration showed 50.76% inhibition[9]
Fusarium oxysporum f. sp. cepaeOnion>0.1% concentration showed 62.92% inhibition[9]

Note: EC50 values can vary between different isolates of the same fungal species, and the development of resistance can lead to significant increases in these values.[6][10]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol determines the direct inhibitory effect of Azoxystrobin on the mycelial growth of a target fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Azoxystrobin technical grade standard

  • Sterile distilled water

  • Solvent for Azoxystrobin (e.g., acetone or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of Azoxystrobin in a suitable solvent at a high concentration (e.g., 1000 µg/mL).

  • Preparation of Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add appropriate volumes of the Azoxystrobin stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL).[8] Also, prepare a control set of PDA plates with the solvent alone.

  • Pouring Plates: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.[11] Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plates reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

In Vivo Efficacy Evaluation (Detached Leaf Assay)

This protocol assesses the protective and curative efficacy of Azoxystrobin on plant tissue.

Materials:

  • Healthy, susceptible host plants

  • Azoxystrobin formulation

  • Spore suspension of the target fungal pathogen

  • Atomizer/sprayer

  • Humid chamber

  • Sterile distilled water with a surfactant (e.g., Tween 20)

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable growth stage (e.g., 3-4 true leaves).

  • Fungicide Application:

    • Protective Assay: Spray the leaves with the desired concentration of Azoxystrobin formulation until runoff. Allow the leaves to dry completely. After 24 hours, inoculate the leaves with the fungal spore suspension.

    • Curative Assay: Inoculate the leaves with the fungal spore suspension. After 24 hours, spray the inoculated leaves with the Azoxystrobin formulation.

  • Inoculation: Prepare a spore suspension of the target pathogen in sterile distilled water with a surfactant to a known concentration (e.g., 1 x 10^5 spores/mL). Spray the spore suspension evenly onto the leaf surfaces.

  • Incubation: Place the treated and inoculated leaves in a humid chamber to maintain high humidity and facilitate infection. Incubate at a temperature optimal for disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity by measuring the percentage of leaf area covered with lesions.

  • Data Analysis: Calculate the disease control efficacy as the percentage reduction in disease severity in the fungicide-treated leaves compared to the untreated control leaves.

cluster_workflow Experimental Workflow: Fungicide Efficacy Prep_media Prepare Fungicide- Amended Media Inoculate Inoculate with Fungal Plugs Prep_media->Inoculate Incubate_vitro Incubate Plates Inoculate->Incubate_vitro Measure_growth Measure Mycelial Growth Incubate_vitro->Measure_growth Calc_EC50 Calculate EC50 Measure_growth->Calc_EC50 Start_vitro Start_vitro Start_vitro->Prep_media Grow_plants Grow Host Plants Apply_fungicide Apply Azoxystrobin Grow_plants->Apply_fungicide Inoculate_plants Inoculate with Pathogen Apply_fungicide->Inoculate_plants Incubate_vivo Incubate in Humid Chamber Inoculate_plants->Incubate_vivo Assess_disease Assess Disease Severity Incubate_vivo->Assess_disease Calc_efficacy Calculate Control Efficacy (%) Assess_disease->Calc_efficacy Start_vivo Start_vivo Start_vivo->Grow_plants

Workflow for In Vitro and In Vivo Evaluation
Mitochondrial Complex III Activity Assay

This protocol is designed to confirm the mechanism of action of Azoxystrobin by measuring its effect on mitochondrial respiration.

Materials:

  • Fungal mycelia

  • Mitochondrial respiratory chain complex III activity assay kit

  • Homogenization buffer

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation:

    • Treat fungal cells with Azoxystrobin (e.g., 5 µg/mL) for a specified duration (e.g., 24 hours).[3]

    • Homogenize the treated and control cells in an ice-cold buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction. A preliminary centrifugation at low speed (e.g., 600 xg) removes cell debris, followed by a high-speed centrifugation (e.g., 11,000 xg) to pellet the mitochondria.[3]

  • Activity Measurement:

    • Resuspend the mitochondrial pellet in the assay buffer provided in the kit.

    • Follow the manufacturer's instructions for the micro mitochondrial respiratory chain complex III activity assay kit. This typically involves measuring the reduction of cytochrome c at a specific wavelength (e.g., 550 nm) over time.

    • Record the change in absorbance for both the Azoxystrobin-treated and control samples.

  • Data Analysis:

    • Calculate the activity of mitochondrial complex III based on the rate of change in absorbance.

    • Compare the activity in the treated samples to the control to determine the percentage of inhibition caused by Azoxystrobin.

Resistance Management

The repeated use of fungicides with a single mode of action can lead to the development of resistant fungal populations. Azoxystrobin is classified as a Group 11 fungicide by the Fungicide Resistance Action Committee (FRAC). To mitigate the risk of resistance, it is recommended to:

  • Rotate Azoxystrobin with fungicides from different FRAC groups that have different modes of action.

  • Use Azoxystrobin in tank-mixes with fungicides from other groups.

  • Adhere to the label recommendations for application rates and intervals.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Antifungal Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the poor aqueous solubility of Antifungal Agent 41.

Frequently Asked Questions (FAQs)

Q1: What are the common initial strategies for improving the solubility of a poorly soluble antifungal agent like Agent 41?

A1: Initial strategies typically involve physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanonization) and altering the solid-state properties by creating amorphous solid dispersions or co-crystals.[1] Chemical modifications often involve salt formation for ionizable compounds or complexation with agents like cyclodextrins.[2] More than 40% of new chemical entities are poorly soluble in water, making these techniques crucial for formulation development.[3]

Q2: How do I choose the most appropriate solubility enhancement technique for this compound?

A2: The choice of technique depends on the physicochemical properties of Agent 41, including its pKa, melting point, logP, and chemical stability. A decision tree can guide the selection process, starting with an assessment of the compound's properties. For instance, weakly acidic or basic drugs are good candidates for salt formation.[4] For neutral compounds, techniques like solid dispersions, co-crystallization, or particle size reduction are more suitable.[5]

Q3: What is the difference between increasing dissolution rate and increasing equilibrium solubility?

A3: Equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. Techniques like creating salts, co-crystals, or amorphous forms can increase this value. The dissolution rate is how fast the substance dissolves. Techniques like micronization increase the surface area, which enhances the dissolution rate but does not affect the equilibrium solubility.[1][5]

Q4: Are there any specific considerations for antifungal agents?

A4: Many antifungal agents, such as azoles (e.g., ketoconazole), are weakly basic and exhibit pH-dependent solubility.[6][7] For these compounds, altering the pH of the microenvironment can be an effective strategy. Crystal engineering to form co-crystals has also been shown to dramatically increase the solubility of antifungal drugs like ketoconazole.[6][8][9]

Troubleshooting Guide

Issue 1: Inconsistent solubility results from shake-flask experiments.

  • Question: Why am I observing high variability in the measured solubility of Agent 41?

  • Answer: Inconsistent solubility data can arise from several factors:

    • Insufficient Equilibration Time: Ensure the shake-flask experiment is run long enough to reach equilibrium. For poorly soluble compounds, this can take 24-72 hours.[10]

    • Impure Compound or Solvent: The presence of impurities can significantly alter solubility measurements.[11] Always use pure compound and high-purity solvents.

    • Temperature Fluctuations: Solubility is temperature-dependent. Conduct experiments in a temperature-controlled environment.[10][11]

    • Formation of Metastable Forms: The compound may precipitate into a more stable, less soluble polymorphic form during the experiment.[12] It is advisable to analyze the solid phase after the experiment by techniques like XRPD.

Issue 2: Amorphous solid dispersion (ASD) fails to improve bioavailability in vivo.

  • Question: My ASD of Agent 41 shows good solubility in vitro, but the in vivo bioavailability is still low. What could be the reason?

  • Answer: This discrepancy can be due to:

    • In Vivo Crystallization: The amorphous drug may crystallize in the gastrointestinal tract before it can be absorbed. This can be caused by the plasticizing effect of water.[13] The choice of polymer is critical to inhibit crystallization.[14]

    • Supersaturation and Precipitation: ASDs often lead to a supersaturated solution in the gut. If this supersaturated state is not maintained, the drug can precipitate into a less soluble form.[15] Polymeric precipitation inhibitors can help maintain supersaturation.

    • Gavage Vehicle Issues: When administering ASDs to lab animals, the aqueous vehicle can induce crystallization before administration.[13] Consider using non-aqueous vehicles or dispersing the ASD immediately before dosing.

Issue 3: Difficulty in forming a stable co-crystal of Agent 41.

  • Question: My co-crystal screening for Agent 41 is not yielding any stable new solid forms. What can I try?

  • Answer: Challenges in co-crystal formation can be addressed by:

    • Expanding Co-former Screen: The selection of co-formers is crucial. Choose co-formers with complementary functional groups that can form robust hydrogen bonds with Agent 41.[6]

    • Varying Screening Methods: No single method is universally successful.[16] Employ a variety of techniques such as liquid-assisted grinding, slurry conversion, and solvent evaporation.[16][17]

    • Solvent Selection: The choice of solvent can significantly influence co-crystal formation by affecting the solubility of both the drug and the co-former.[18] A systematic screening of different solvents is recommended.

Data on Solubility Enhancement of Antifungal Agents

The following table summarizes the improvement in aqueous solubility of the antifungal agent ketoconazole using the co-crystallization technique with various co-formers.

Co-formerInitial Solubility of Ketoconazole (μg/mL)Solubility of Co-crystal/Salt (μg/mL)Fold IncreaseReference
Glutaric Acid1.22165.6~1800[6][8][9]
Vanillic Acid1.2321.6~268[6][8][9]
Protocatechuic Acid1.2386.3~322[6][8][9]
2,6-Dihydroxybenzoic Acid1.2139.1~116[6][8][9]
3,5-Dinitrobenzoic Acid1.2191.7~160[6][8][9]

Experimental Protocols

Protocol 1: Co-crystal Screening by Liquid-Assisted Grinding (LAG)

Objective: To screen for new co-crystal forms of this compound with a selection of co-formers.

Materials:

  • This compound

  • A library of pharmaceutically acceptable co-formers (e.g., dicarboxylic acids, hydroxybenzoic acids)

  • Grinding equipment (e.g., mortar and pestle, ball mill)

  • A selection of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile)

  • X-Ray Powder Diffraction (XRPD) instrument

Methodology:

  • Weigh equimolar amounts of Agent 41 and a selected co-former.

  • Place the physical mixture into the grinding vessel.

  • Add a minimal amount of the selected solvent (typically 10-20 μL per 100 mg of solid). The mixture should be damp, not a slurry.

  • Grind the mixture for a specified time (e.g., 30-60 minutes).

  • Isolate the resulting solid powder.

  • Analyze the solid by XRPD to identify any new crystalline phases. A new diffraction pattern, different from that of the starting materials, indicates a potential co-crystal formation.[6][16]

  • Repeat the process with different co-formers and solvents.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of this compound to enhance its aqueous solubility.

Materials:

  • This compound

  • A suitable polymeric carrier (e.g., PVP, HPMC, HPMCAS)

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve the calculated amounts of Agent 41 and the polymer in the common solvent to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature. The temperature should be kept well below the boiling point of the solvent to avoid bumping.

  • Continue evaporation until a solid film or powder is formed on the walls of the flask.

  • Scrape the solid material from the flask.

  • Dry the resulting solid in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Characterize the resulting powder using XRPD to confirm its amorphous nature (i.e., absence of sharp diffraction peaks). Differential Scanning Calorimetry (DSC) can also be used to confirm the presence of a single glass transition temperature (Tg).

Visualizations

G Workflow for Solubility Enhancement Strategy Selection start Start: Poorly Soluble This compound is_ionizable Is Agent 41 ionizable (weak acid/base)? start->is_ionizable salt_form Attempt Salt Formation (pH modification) is_ionizable->salt_form Yes neutral_compound Neutral Compound Path is_ionizable->neutral_compound No evaluate Evaluate Solubility, Dissolution & Stability salt_form->evaluate co_crystal Co-crystal Screening neutral_compound->co_crystal asd Amorphous Solid Dispersion (ASD) neutral_compound->asd nanosize Particle Size Reduction (Nanonization) neutral_compound->nanosize co_crystal->evaluate asd->evaluate nanosize->evaluate success Successful Formulation evaluate->success Criteria Met failure Re-evaluate Strategy evaluate->failure Criteria Not Met

Caption: A decision tree for selecting a suitable solubility enhancement strategy for this compound.

G Troubleshooting Workflow for Low In Vivo Bioavailability of an ASD start Start: ASD shows poor in vivo performance check_crystallinity Check for crystallinity in gavage vehicle and post-dissolution start->check_crystallinity crystallinity_found Crystallinity Detected check_crystallinity->crystallinity_found Yes no_crystallinity No Crystallinity check_crystallinity->no_crystallinity No optimize_polymer Optimize polymer type/loading to inhibit crystallization crystallinity_found->optimize_polymer change_vehicle Use non-aqueous gavage vehicle crystallinity_found->change_vehicle check_precipitation Assess for precipitation from supersaturated solution no_crystallinity->check_precipitation precipitation_found Precipitation Observed check_precipitation->precipitation_found Yes no_precipitation Permeability Issue? check_precipitation->no_precipitation No add_inhibitor Incorporate precipitation inhibitor in formulation precipitation_found->add_inhibitor

Caption: A logical workflow for troubleshooting poor in vivo performance of an amorphous solid dispersion.

References

Overcoming resistance to Antifungal agent 41 in clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 41 (AF-41)

Welcome to the technical support center for this compound (AF-41). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to AF-41 in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (AF-41)?

A1: this compound (AF-41) is an investigational antifungal compound that targets and inhibits Erg11, a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway. By binding to a novel allosteric site on the Erg11 protein, AF-41 disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane fluidity, increased permeability, and ultimately, fungal cell death.

Q2: We are observing high Minimum Inhibitory Concentration (MIC) values for AF-41 in some of our Candida albicans clinical isolates. What are the common resistance mechanisms?

A2: There are three primary mechanisms of resistance to AF-41 observed in clinical isolates of Candida albicans:

  • Target-Based Mutations: Point mutations within the ERG11 gene can alter the binding site of AF-41, reducing its inhibitory effect on the Erg11 enzyme.

  • Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters (such as CDR1 and CDR2) or major facilitator superfamily (MFS) transporters (like MDR1) can actively pump AF-41 out of the fungal cell, lowering its intracellular concentration.

  • Upregulation of the Ergosterol Pathway: Overexpression of the ERG11 gene itself can lead to higher levels of the target enzyme, requiring a greater concentration of AF-41 to achieve an inhibitory effect.

Q3: How can we differentiate between target-based mutations and efflux pump overexpression in our resistant isolates?

A3: A combination of genomic and phenotypic assays can help distinguish between these resistance mechanisms. We recommend the following workflow:

  • Sequence the ERG11 gene: This will identify any mutations that could confer resistance.

  • Perform a rhodamine 6G efflux assay: This assay can functionally assess the activity of efflux pumps. Increased efflux of rhodamine 6G is indicative of pump overexpression.

  • Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of ERG11, CDR1, CDR2, and MDR1.

Q4: Can AF-41 be used in combination with other antifungal agents to overcome resistance?

A4: Preliminary studies suggest that combining AF-41 with other classes of antifungal agents may be a promising strategy. For instance, combining AF-41 with an echinocandin (which targets the cell wall) could create a synergistic effect. However, further investigation is required to determine optimal combinations and potential for antagonism.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for AF-41

Potential Cause Recommended Solution
Inoculum preparation variability Ensure a standardized inoculum is prepared using a spectrophotometer to measure optical density (OD600). The final inoculum size should be consistent across all experiments.
AF-41 instability Prepare fresh stock solutions of AF-41 in the recommended solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.
Incomplete dissolution of AF-41 Ensure AF-41 is fully dissolved in the solvent before adding it to the growth medium. Gentle warming or vortexing may be required.
Inappropriate growth medium Use a standardized growth medium such as RPMI-1640 with MOPS, as recommended by CLSI guidelines for antifungal susceptibility testing.

Issue 2: Failure to Amplify the ERG11 Gene for Sequencing

Potential Cause Recommended Solution
Poor DNA quality Use a validated fungal DNA extraction kit to ensure high-purity genomic DNA. Assess DNA quality and quantity using a spectrophotometer or fluorometer.
Primer-template mismatch Verify the primer sequences against the ERG11 reference sequence for your fungal species. Consider designing new primers for conserved regions if variability is expected.
PCR inhibitors Ensure the final DNA preparation is free of PCR inhibitors such as salts or ethanol. A 1:10 dilution of the DNA template may help to mitigate inhibition.
Suboptimal PCR conditions Optimize the annealing temperature using a gradient PCR. Ensure the correct concentration of MgCl2 and dNTPs in the reaction mixture.

Quantitative Data Summary

Table 1: AF-41 Susceptibility Profile in a Panel of Candida albicans Clinical Isolates

Isolate ID AF-41 MIC (µg/mL) ERG11 Mutation CDR1 Expression (Fold Change) MDR1 Expression (Fold Change)
CA-S1 (Susceptible)0.125None1.01.0
CA-R1 (Resistant)8.0Y132H1.21.1
CA-R2 (Resistant)16.0G464S1.50.9
CA-R3 (Resistant)>32.0None15.21.8
CA-R4 (Resistant)>32.0None2.125.6

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Testing for AF-41

  • Inoculum Preparation:

    • Culture the Candida albicans isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Preparation:

    • Prepare a stock solution of AF-41 in DMSO at a concentration of 1280 µg/mL.

    • Perform serial twofold dilutions of AF-41 in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 32 µg/mL to 0.03 µg/mL).

  • Incubation and Reading:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of AF-41 that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control, determined visually or by reading the absorbance at 490 nm.

Protocol 2: qRT-PCR for Gene Expression Analysis

  • RNA Extraction:

    • Culture the Candida albicans isolate in Sabouraud Dextrose Broth (SDB) to mid-log phase.

    • Expose the culture to a sub-inhibitory concentration of AF-41 for a defined period (e.g., 4 hours).

    • Harvest the cells by centrifugation and extract total RNA using a suitable fungal RNA extraction kit with a mechanical disruption step (e.g., bead beating).

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (ERG11, CDR1, MDR1) and a reference gene (ACT1).

    • Perform the qPCR on a real-time PCR instrument.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to an untreated control.

Visualizations

AF41_Resistance_Workflow start Clinical Isolate with High AF-41 MIC seq_erg11 Sequence ERG11 Gene start->seq_erg11 q_pcr qRT-PCR for ERG11, CDR1, MDR1 start->q_pcr efflux_assay Rhodamine 6G Efflux Assay start->efflux_assay mut_found Mutation Identified seq_erg11->mut_found exp_change Gene Expression Upregulated? q_pcr->exp_change efflux_inc Efflux Increased? efflux_assay->efflux_inc mut_found->q_pcr No res_target Resistance Mechanism: Target-Site Mutation mut_found->res_target Yes exp_change->efflux_assay No res_exp Resistance Mechanism: Target/Efflux Upregulation exp_change->res_exp Yes res_efflux Resistance Mechanism: Efflux Pump Overexpression efflux_inc->res_efflux Yes unknown Investigate Novel Resistance Mechanisms efflux_inc->unknown No

Caption: Troubleshooting workflow for identifying AF-41 resistance mechanisms.

AF41_Signaling_Pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane erg11 Erg11 Enzyme ergosterol Ergosterol erg11->ergosterol Biosynthesis af41_out AF-41 (extracellular) af41_in AF-41 (intracellular) af41_out->af41_in Entry af41_in->erg11 Inhibition efflux_pump Efflux Pump (e.g., Cdr1) af41_in->efflux_pump efflux_pump->af41_out Efflux

Caption: Mechanism of action and resistance pathways for AF-41.

Technical Support Center: Optimizing Antifungal Agent 41 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 41. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of dosing for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of this compound?

A1: The initial and most critical step is to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or toxicity.[1][2][3][4] This is crucial for establishing a safe therapeutic window for your efficacy studies. It is important to note that MTD studies are not designed to determine the lethal dose, but rather to identify sub-lethal toxicity.[1][4]

Q2: How do I translate my in vitro MIC (Minimum Inhibitory Concentration) data for this compound to an effective in vivo dose?

A2: While in vitro MIC values are a useful starting point, they do not directly translate to in vivo efficacy due to complex pharmacokinetic and pharmacodynamic (PK/PD) factors.[5] Key PK/PD indices that correlate in vitro susceptibility with in vivo outcomes include the ratio of the Area Under the Concentration-time curve to the MIC (AUC/MIC), the percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC), and the ratio of the peak plasma concentration to the MIC (Cmax/MIC).[6][7][8] For azole antifungals, the AUC/MIC ratio is often the most predictive parameter of efficacy.[6]

Q3: My in vivo efficacy results with this compound are inconsistent. What are the potential reasons?

A3: Inconsistent in vivo results can stem from several factors:

  • Animal Model Variability: The choice of animal strain, age, sex, and immune status can significantly impact the course of infection and drug efficacy.[7][9][10] Immunosuppression protocols, if used, must be consistent.[7][11]

  • Inoculum Preparation: The growth phase, viability, and concentration of the fungal inoculum must be standardized for each experiment.[12]

  • Drug Formulation and Administration: Ensure the formulation of this compound is stable and administered consistently via the chosen route. The route of administration can significantly affect the drug's pharmacokinetic profile.[4]

  • Emergence of Resistance: Fungi can develop resistance to antifungal agents through various mechanisms, such as overexpression of efflux pumps or alterations in the target enzyme.[13][14]

Q4: Should I be concerned about the fungistatic versus fungicidal nature of this compound?

A4: Yes, understanding whether this compound is fungistatic (inhibits fungal growth) or fungicidal (kills fungal cells) is crucial for designing and interpreting your in vivo studies.[15][16] For a fungistatic agent, a sustained drug concentration above the MIC might be necessary to control the infection, making the %T > MIC a critical PK/PD parameter. For a fungicidal agent, achieving a high peak concentration (Cmax) might be more important.

Troubleshooting Guides

Problem: High toxicity observed at presumed therapeutic doses.
Possible Cause Troubleshooting Step
Incorrect MTD determination Re-evaluate the MTD with a wider dose range and more frequent monitoring of clinical signs and body weight.[1][17]
Inappropriate vehicle/formulation Assess the toxicity of the vehicle alone. Test alternative, well-tolerated formulations.
Rapid drug metabolism leading to toxic metabolites Conduct a pharmacokinetic study to identify and quantify major metabolites and assess their toxicity.
Animal model sensitivity Consider using a different, more robust animal strain for your studies.
Problem: Lack of in vivo efficacy despite good in vitro activity.
Possible Cause Troubleshooting Step
Poor Pharmacokinetics Perform a full PK study to determine the bioavailability, distribution, metabolism, and excretion of this compound. Key parameters to analyze are Cmax, Tmax, AUC, and half-life.[7][18][19]
High Protein Binding Measure the plasma protein binding of this compound. Only the unbound fraction of the drug is typically active.
Inadequate Tissue Penetration If the infection is localized in a specific organ, measure the drug concentration in that tissue to ensure it reaches the site of infection.[18]
Rapid development of in vivo resistance Isolate fungi from treated animals and perform susceptibility testing to check for an increase in MIC.[14]

Quantitative Data Summary

The following tables provide synthesized data based on typical findings for novel antifungal agents in preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

Dosage (mg/kg)Fungal Burden in Kidneys (log10 CFU/g ± SD) at 72h Post-InfectionPercent Reduction in Fungal Burden vs. Control
Vehicle Control6.8 ± 0.50%
15.2 ± 0.623.5%
54.1 ± 0.440.0%
103.0 ± 0.355.9%
202.1 ± 0.269.1%

Data are hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Intraperitoneal Dose

Dosage (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)Half-life (h)
102.51154.5
205.21354.8
4010.80.5805.1

Data are hypothetical and for illustrative purposes, based on typical pharmacokinetic profiles of small molecule antifungal drugs.[18]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
  • Animal Model: Use healthy, 6-8 week old BALB/c mice.

  • Grouping: Randomly assign mice to groups of 3-5 animals per dose level, including a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and several escalating dose levels (e.g., 5, 10, 25, 50, 100 mg/kg).

  • Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal, oral gavage).

  • Monitoring: For 7-14 days, monitor the animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture). Record body weight daily.

  • Endpoints: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or significant clinical signs of toxicity.[1][17]

  • Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.

Protocol 2: Murine Model of Disseminated Candidiasis
  • Inoculum Preparation: Culture Candida albicans (e.g., SC5314) in YPD broth overnight at 30°C. Wash the cells in sterile PBS and adjust the concentration to 1 x 10^6 cells/mL.[20]

  • Infection: Inject 100 µL of the fungal suspension (1 x 10^5 cells) into the lateral tail vein of 6-8 week old immunocompromised mice (e.g., neutropenic model induced by cyclophosphamide).[11][21]

  • Treatment: Begin treatment with this compound at various doses (based on the MTD study) at a specified time post-infection (e.g., 2 hours). Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Efficacy Endpoint: At a predetermined time point (e.g., 72 hours post-infection), euthanize the mice and aseptically remove the kidneys.

  • Fungal Burden Determination: Homogenize the kidneys in sterile PBS and plate serial dilutions onto Sabouraud Dextrose Agar. Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU). Express the results as log10 CFU per gram of tissue.[21]

Visualizations

Signaling Pathways and Experimental Workflows

ergosterol_biosynthesis_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps agent41 This compound (Azole-like) erg11 Lanosterol 14-alpha-demethylase (ERG11/CYP51) agent41->erg11 Inhibition erg11->lanosterol

Ergosterol biosynthesis pathway showing the inhibitory action of this compound.

fungal_stress_response agent41 This compound (Cell Wall Stress) cell_wall Fungal Cell Wall agent41->cell_wall Induces Stress cwi_pathway Cell Wall Integrity (CWI) Pathway cell_wall->cwi_pathway Activates hog_pathway High Osmolarity Glycerol (HOG) Pathway cell_wall->hog_pathway Activates stress_response Stress Response Genes (e.g., chitin synthesis) cwi_pathway->stress_response Upregulates hog_pathway->stress_response Upregulates cell_survival Cell Survival & Tolerance stress_response->cell_survival

Fungal stress response pathways activated by this compound.

in_vivo_dosage_optimization_workflow start Start in_vitro In Vitro Studies (MIC determination) start->in_vitro mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Inform dose selection pk_study Pharmacokinetic (PK) Study mtd->pk_study Define safe dose range efficacy_study Dose-Ranging Efficacy Study (e.g., Murine Candidiasis Model) mtd->efficacy_study Define max dose pk_study->efficacy_study Inform dose selection pk_pd_analysis PK/PD Analysis (e.g., AUC/MIC) efficacy_study->pk_pd_analysis Efficacy & PK data optimal_dose Optimal In Vivo Dose Regimen Identified pk_pd_analysis->optimal_dose

References

Minimizing off-target effects of Antifungal agent 41 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 41. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize off-target effects and ensure data integrity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The primary mechanism of action for this compound is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[3][4] While its primary target is within this pathway, off-target effects can occur, particularly at higher concentrations.

Q2: What are the common off-target effects observed with antifungal agents in mammalian cells?

A2: Off-target effects of antifungal agents can vary depending on their chemical class. For agents targeting ergosterol synthesis, potential off-target effects in mammalian cells can include interactions with enzymes in the cholesterol biosynthesis pathway due to structural similarities between ergosterol and cholesterol.[1] Other common off-target effects for various antifungal classes include hepatotoxicity (liver damage), nervous system disorders, and skin reactions.[5][6] It is crucial to empirically determine the off-target profile of this compound in your specific cell model.

Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?

A3: To determine the optimal concentration, it is essential to perform a dose-response curve to identify the minimal inhibitory concentration (MIC) against your fungal target and a cytotoxicity assay (e.g., MTT or LDH assay) on your mammalian host cells. The ideal working concentration should be at or near the MIC for the fungal species while exhibiting minimal toxicity to the host cells.

Q4: Are there any known drug-drug interactions with this compound?

A4: While specific drug-drug interaction studies for this compound are ongoing, it is important to consider that many antifungal agents can interact with drugs metabolized by cytochrome P450 enzymes.[7][8] If your experimental system involves other small molecules, it is advisable to perform combination assays to rule out any synergistic or antagonistic effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell-based assays with this compound.

Issue 1: High level of host cell death observed at the effective antifungal concentration.

  • Possible Cause: The effective concentration of this compound may be causing off-target cytotoxicity in the host cells.

  • Troubleshooting Steps:

    • Perform a detailed cytotoxicity profile. Use multiple concentrations of this compound on your host cells to determine the 50% cytotoxic concentration (CC50). A summary of representative cytotoxicity data is provided in Table 1.

    • Optimize the treatment duration. Reducing the exposure time of the host cells to this compound may decrease cytotoxicity while still being effective against the fungal pathogen.

    • Consider a combination therapy approach. Using this compound at a lower concentration in combination with another antifungal agent with a different mechanism of action could enhance efficacy and reduce off-target effects.[9][10]

Issue 2: Inconsistent antifungal activity across experiments.

  • Possible Cause: Experimental variability can arise from several factors, including reagent stability, cell passage number, and assay conditions.

  • Troubleshooting Steps:

    • Ensure proper storage and handling of this compound. Prepare fresh dilutions from a stock solution for each experiment.

    • Standardize cell culture conditions. Use cells within a consistent range of passage numbers and ensure uniform seeding density.

    • Verify assay parameters. Confirm that incubation times, temperatures, and reagent concentrations are consistent across all experiments. A standardized experimental workflow is illustrated in the diagram below.

Issue 3: Unexpected changes in host cell signaling pathways.

  • Possible Cause: this compound may have off-target effects on host cell kinases or other signaling molecules.

  • Troubleshooting Steps:

    • Perform a kinase profiling assay. This can identify potential off-target kinases that are inhibited by this compound.

    • Use specific inhibitors to confirm the off-target pathway. If a potential off-target pathway is identified, use a known inhibitor of that pathway to see if it phenocopies the effects of this compound.

    • Consult relevant literature. Many antifungal agents have known off-target effects on specific signaling pathways. A hypothetical signaling pathway potentially affected is shown below.

Data Presentation

Table 1: Representative Cytotoxicity and Efficacy Data for this compound

Cell Line / Fungal SpeciesAssay TypeConcentration (µM)Result
Human Hepatocyte Cell Line (HepG2)MTT Assay (CC50)75.3Moderate Cytotoxicity
Human Embryonic Kidney Cells (HEK293)LDH Assay (CC50)> 100Low Cytotoxicity
Candida albicansBroth Microdilution (MIC)10 - 50Effective Antifungal Activity
Aspergillus fumigatusBroth Microdilution (MIC)25 - 50Effective Antifungal Activity

Note: This data is representative and may not reflect the actual performance of a specific compound designated "this compound".

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Prepare a standardized inoculum of the fungal species to be tested.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungal inoculum without the agent) and a negative control (broth medium only).

  • Incubate the plate at the appropriate temperature and for the recommended duration for the fungal species.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.[11]

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and add fresh medium containing various concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the CC50 value.[12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_outcome Outcome prep_agent Prepare this compound Dilutions treat_cells Treat Cells with Agent prep_agent->treat_cells prep_cells Culture Host Cells & Fungi prep_cells->treat_cells incubate Incubate treat_cells->incubate read_plate Measure Assay Endpoint incubate->read_plate analyze_data Analyze Data (MIC/CC50) read_plate->analyze_data conclusion Determine Therapeutic Window analyze_data->conclusion

Caption: Standard experimental workflow for assessing antifungal efficacy and cytotoxicity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition receptor Host Cell Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression (e.g., Inflammation) tf->gene Activation agent This compound (Off-Target) agent->kinase2

Caption: Hypothetical off-target inhibition of a host cell signaling pathway by this compound.

References

Stability testing of Antifungal agent 41 under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Antifungal Agent 41. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability studies, this compound should be stored at 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH.[1][2] These conditions are aligned with the ICH Q1A(R2) guidelines for climatic zone II, which is suitable for many regions.[1][3][4] It is crucial to monitor these conditions continuously throughout the study.

Q2: How should I conduct accelerated stability testing for this compound?

A2: Accelerated stability testing for this compound should be performed at 40°C ± 2°C and 75% RH ± 5% RH for a minimum of six months.[1][2] This testing helps to predict the long-term stability and shelf-life of the drug substance under various conditions.[3][4]

Q3: What are the potential degradation pathways for this compound?

A3: this compound is susceptible to degradation under several conditions. The primary degradation pathways identified are hydrolysis (acid and base-catalyzed) and oxidation.[5][6][7] Photodegradation can also occur with prolonged exposure to UV light.[6][8] Understanding these pathways is crucial for developing a stable formulation.

Q4: My HPLC chromatogram for a stability sample of this compound shows unexpected peaks. What could be the cause?

A4: Unexpected peaks in an HPLC chromatogram can arise from several sources. These could be degradation products, impurities from the manufacturing process, or contaminants from the solvent or sample handling.[9] It is recommended to first check the purity of your mobile phase and blank injections. If the peaks persist, they are likely degradation products that require further characterization using techniques like LC-MS.[6]

Q5: I am observing a significant loss of potency for this compound in my accelerated stability study. What does this indicate?

A5: A significant loss of potency (typically a drop of 5% or more in the active ingredient) during an accelerated stability study suggests that the drug substance may have a limited shelf-life under the proposed storage conditions.[2] It may also indicate that the formulation is not adequately protecting the active pharmaceutical ingredient (API) from degradation. In such cases, it is advisable to conduct testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) to further evaluate the stability profile.[2][10]

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing or Fronting Column degradation, improper mobile phase pH, sample overload.[11]1. Check the column's performance with a standard. 2. Ensure the mobile phase pH is appropriate for this compound. 3. Reduce the sample concentration or injection volume.[11]
Baseline Noise or Drift Contaminated mobile phase, detector lamp issue, air bubbles in the system.[12][13]1. Prepare fresh mobile phase using high-purity solvents. 2. Degas the mobile phase. 3. Check the detector lamp's energy. 4. Purge the system to remove air bubbles.[12]
Inconsistent Retention Times Fluctuation in column temperature, inconsistent mobile phase composition, pump malfunction.[12]1. Use a column oven to maintain a consistent temperature. 2. Ensure accurate and consistent preparation of the mobile phase. 3. Check the pump for leaks and ensure a steady flow rate.[12]
Forced Degradation Study Issues
Issue Potential Cause Troubleshooting Steps
No Degradation Observed Stress conditions are not harsh enough.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Increase the temperature or duration of exposure.
Complete Degradation of the API Stress conditions are too harsh.1. Decrease the concentration of the stressor. 2. Reduce the temperature or duration of exposure.
Formation of Insoluble Degradants Degradation products have low solubility in the chosen solvent.1. Try a different diluent for the stressed samples. 2. Use a broader range of analytical techniques to characterize the degradants.

Data Presentation

Table 1: Stability of this compound under Long-Term Storage Conditions (25°C/60% RH)
Time (Months)Assay (%)Total Degradation Products (%)Appearance
0100.2< 0.1White to off-white powder
399.80.2Conforms
699.50.4Conforms
999.10.8Conforms
1298.71.2Conforms
Table 2: Stability of this compound under Accelerated Storage Conditions (40°C/75% RH)
Time (Months)Assay (%)Total Degradation Products (%)Appearance
0100.2< 0.1White to off-white powder
198.51.5Conforms
396.23.8Conforms
693.16.9Slight yellowing observed
Table 3: Summary of Forced Degradation Studies for this compound
Stress Condition% DegradationMajor Degradation Products (RRT)
0.1 N HCl (80°C, 4h)15.20.85, 1.12
0.1 N NaOH (80°C, 2h)22.50.78, 0.95
3% H₂O₂ (RT, 24h)18.91.25 (N-oxide)
Thermal (105°C, 48h)5.41.08
Photolytic (UV light, 24h)8.10.92

Experimental Protocols

Stability-Indicating HPLC Method
  • Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[14]

Forced Degradation Study Protocol
  • Objective: To investigate the degradation behavior of this compound under various stress conditions.[15]

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for 4 hours.[6]

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for 2 hours.[6]

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose solid this compound to a temperature of 105°C for 48 hours.[6]

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.[6]

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

Visualizations

Stability_Testing_Workflow cluster_planning Planning & Setup cluster_execution Execution cluster_evaluation Evaluation & Reporting Protocol Develop Stability Protocol Batches Select Batches (min. 3) Protocol->Batches Method Develop & Validate Analytical Method Batches->Method Storage Place Samples in Stability Chambers Method->Storage Sampling Pull Samples at Time Points Storage->Sampling Analysis Analyze Samples Sampling->Analysis Data Data Analysis & Trend Evaluation Analysis->Data Report Generate Stability Report Data->Report ShelfLife Establish Shelf-Life & Storage Conditions Report->ShelfLife

Caption: Workflow for a typical stability testing program.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Agent41 This compound Acid Acid-Catalyzed (e.g., 0.1N HCl) Agent41->Acid Base Base-Catalyzed (e.g., 0.1N NaOH) Agent41->Base Oxidant Oxidizing Agent (e.g., H2O2) Agent41->Oxidant Light UV Light Exposure Agent41->Light Hydrolysis_Products Hydrolytic Degradants Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidation_Products Oxidative Degradants (e.g., N-oxide) Oxidant->Oxidation_Products Photo_Products Photolytic Degradants Light->Photo_Products

Caption: Potential degradation pathways for this compound.

References

Addressing poor bioavailability of Antifungal agent 41 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 41, focusing on addressing its poor bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our mouse model. What are the potential reasons for this poor bioavailability?

A1: Poor bioavailability of this compound is likely due to its low aqueous solubility, a common challenge with many new chemical entities.[1] Several factors can contribute to this issue:

  • Low Dissolution Rate: The compound may not be dissolving quickly enough in the gastrointestinal (GI) fluids to be absorbed effectively.[1][2]

  • Poor Permeability: The agent might have difficulty crossing the intestinal membrane.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.

  • Formulation Issues: The vehicle used to administer the agent may not be optimal for its solubilization and absorption.[3][4]

Q2: What are the initial steps we should take to troubleshoot the poor oral bioavailability of this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: If not already done, thoroughly characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values, pKa, and logP. This will inform formulation development.

  • Formulation Optimization: Experiment with different formulation strategies to enhance solubility and dissolution.[1][4][5]

  • In Vitro Dissolution Testing: Perform dissolution studies with various formulations to assess the rate and extent of drug release.

  • Caco-2 Permeability Assay: Use this in vitro model to evaluate the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Troubleshooting Guides

Issue 1: Low and Variable Exposure in Animal Studies

Symptoms:

  • Low Cmax and AUC values in pharmacokinetic (PK) studies.[6]

  • High variability in plasma concentrations between individual animals.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Poor aqueous solubility Formulation Strategies: - pH modification: If the agent is ionizable, adjusting the pH of the formulation can improve solubility.[1] - Co-solvents: Use water-miscible organic solvents like PEG 400, propylene glycol, or ethanol to increase solubility.[1][3] - Surfactants: Incorporate surfactants such as Tween® 80 or Cremophor® EL to enhance wetting and form micelles that can solubilize the compound.[1] - Lipid-based formulations: Formulate the agent in oils, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS) to improve absorption via the lymphatic pathway.[3][4][7] - Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[1][2][5]
Inadequate formulation for in vivo administration Vehicle Selection: - Ensure the chosen vehicle is well-tolerated by the animal species.[1] - For suspension formulations, ensure adequate stabilization to prevent particle aggregation.[1]
Improper oral gavage technique Refine Administration Protocol: - Ensure personnel are properly trained in oral gavage techniques to minimize stress and prevent accidental administration into the trachea.[8][9][10][11][12] - Use appropriate gavage needle size and length for the animal model.[9][10]
Issue 2: High First-Pass Metabolism Suspected

Symptoms:

  • Significantly higher exposure after intravenous (IV) administration compared to oral administration.

  • Identification of high levels of metabolites in plasma or urine.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Extensive hepatic metabolism In Vitro Metabolism Studies: - Incubate this compound with liver microsomes or hepatocytes from the relevant animal species and humans to identify the primary metabolic pathways and enzymes involved.Pharmacokinetic Studies: - Administer the agent with a known inhibitor of the suspected metabolic enzymes to see if exposure increases. - Consider alternative routes of administration that bypass the liver, such as subcutaneous or intraperitoneal injection, for initial efficacy studies.

Experimental Protocols

Protocol 1: Formulation Development and Screening

Objective: To identify a suitable formulation to improve the oral bioavailability of this compound.

Methodology:

  • Solubility Screening:

    • Prepare saturated solutions of this compound in a panel of pharmaceutically acceptable solvents, co-solvents, surfactants, and lipids.

    • Equilibrate the solutions for 24-48 hours at room temperature.

    • Filter the solutions and analyze the concentration of the dissolved agent by HPLC.

  • Formulation Preparation:

    • Based on the solubility data, prepare a series of simple formulations such as solutions, co-solvent systems, surfactant dispersions, and lipid-based formulations.

  • In Vitro Dissolution Testing:

    • Perform dissolution testing of the prepared formulations using a USP apparatus (e.g., paddle method).

    • Use dissolution media that simulate gastric and intestinal fluids (e.g., simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)).

    • Collect samples at various time points and analyze for drug release.

Protocol 2: Oral Gavage Administration in Mice

Objective: To administer this compound orally to mice for pharmacokinetic studies.

Methodology:

  • Animal Handling and Restraint:

    • Acclimatize animals to handling prior to the study to reduce stress.[12]

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head.[9][10]

  • Gavage Needle Selection and Measurement:

    • Select a flexible, ball-tipped gavage needle of the appropriate size for the mouse's weight (e.g., 20-22 gauge for an adult mouse).[9][10]

    • Measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.[10][12]

  • Administration:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.[9][10]

    • Administer the formulation slowly and steadily. The maximum recommended volume for a mouse is 10 mL/kg.[9][10]

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes after dosing.[8][9][10]

Protocol 3: Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in an animal model.

Methodology:

  • Study Design:

    • Divide animals into groups for oral and intravenous (IV) administration. The IV group is essential for determining absolute bioavailability.

    • Establish a satellite group for collecting plasma samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process the blood to separate plasma.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) using non-compartmental analysis.[6]

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis solubility Solubility Screening formulation Formulation Preparation solubility->formulation dissolution In Vitro Dissolution formulation->dissolution dosing Oral Gavage dissolution->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis sampling->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: Experimental workflow for improving bioavailability.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver (First-Pass Metabolism) drug_oral This compound (Oral) dissolution Dissolution drug_oral->dissolution absorption Intestinal Absorption dissolution->absorption phase1 Phase I Metabolism (e.g., CYP450) absorption->phase1 Portal Vein drug_plasma Drug in Plasma excretion Excretion drug_plasma->excretion Elimination phase2 Phase II Metabolism (e.g., Glucuronidation) phase1->phase2 phase2->drug_plasma To Systemic Circulation (Reduced) metabolites Metabolites phase2->metabolites metabolites->excretion

Caption: Generalized metabolic pathway for an oral drug.

References

Technical Support Center: Reducing Cytotoxicity of Antifungal Agent Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to reduce the cytotoxicity of novel antifungal agent derivatives.

Frequently Asked Questions (FAQs)

Q1: My novel antifungal derivative shows high cytotoxicity in mammalian cell lines. What are the potential causes?

A1: High cytotoxicity can stem from several factors:

  • Mechanism of Action: The antifungal target may have a homolog in mammalian cells. For instance, agents that disrupt cell membranes, like polyenes, can also affect human cell membranes to some extent.[1][2] Azole antifungals, which target ergosterol biosynthesis, are generally less toxic to mammalian cells because they have a higher affinity for fungal enzymes over their human counterparts.[1]

  • Off-Target Effects: The compound may be interacting with unintended cellular pathways in mammalian cells, leading to toxicity.

  • Compound Concentration: The concentrations used in your in vitro assays might be too high, exceeding the therapeutic window. It's crucial to determine the 50% inhibitory concentration (IC50) to understand the dose-response relationship.

  • Compound Stability and Purity: Impurities from the synthesis process or degradation of the compound can contribute to cytotoxicity.

Q2: How can I improve the therapeutic index (selectivity) of my antifungal agent?

A2: Improving selectivity involves maximizing antifungal efficacy while minimizing host cell toxicity. Strategies include:

  • Structural Modification: Modifying the chemical structure of your lead compound can enhance its affinity for the fungal target while reducing its interaction with mammalian cells. For example, tweaking the structure of Amphotericin B has been shown to reduce its toxicity.[3]

  • Targeted Delivery Systems: Encapsulating the antifungal agent in delivery systems like liposomes can help target the drug to fungal cells and reduce exposure to host cells.[1]

  • Combination Therapy: Using your derivative in combination with other antifungal agents may allow for lower, less toxic doses of your compound to be used.[4][5]

Q3: What are the standard in vitro assays to evaluate the cytotoxicity of my antifungal derivatives?

A3: The most common initial assay is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) colorimetric assay .[6] This assay measures the metabolic activity of cells, which is an indicator of cell viability. Other assays include LDH (lactate dehydrogenase) release assays, which measure membrane integrity, and assays that detect apoptosis.

Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)?

A4:

  • MIC: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[7]

  • MFC: The lowest concentration of an antifungal agent that results in a 99.9% or greater reduction in the initial microbial population.[6]

Troubleshooting Guides

Problem: Inconsistent MIC/MFC Results
Possible Cause Troubleshooting Steps
Inoculum size variation Standardize the inoculum preparation. Ensure you are using a consistent and verified concentration of fungal cells (e.g., 1x10^4 cells/well).
Media composition Use a standardized medium like RPMI-1640 buffered with MOPS for antifungal susceptibility testing as recommended by CLSI guidelines.[6]
Incubation time and temperature Adhere to standardized incubation times (e.g., 24 or 48 hours) and temperatures (e.g., 35°C).[7]
Compound solubility Ensure your compound is fully dissolved in the test medium. Poor solubility can lead to inaccurate concentration-dependent effects.
Problem: High Cytotoxicity in MTT Assay Not Correlating with Antifungal Activity
Possible Cause Troubleshooting Steps
Compound interferes with MTT dye Run a control experiment with your compound in cell-free media containing MTT to check for any direct chemical reaction that might alter the dye's color.
Rapid induction of apoptosis The MTT assay measures metabolic activity, which may not decline immediately upon apoptosis induction. Consider using an assay that directly measures cell death (e.g., Annexin V staining).
Off-target effects on mitochondria Some compounds can directly inhibit mitochondrial reductases, which are responsible for MTT reduction, leading to a false-positive cytotoxicity reading.

Quantitative Data Summary

Table 1: Example Antifungal Activity and Cytotoxicity Data for Novel Derivatives

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Mammalian Cell LineIC50 (µg/mL)
Derivative 1bC. albicans18 - 7236 - 144SNL76/7> 72 (at 24h)
Derivative 2bC. albicans18 - 7236 - 144SNL76/7> 72 (at 24h)
4,6-dibromoindoleC. albicans~20-HepG236 ± 3
5-bromo-4-chloroindoleC. albicans~20-HepG275 ± 4

Data synthesized from multiple sources for illustrative purposes.[6][8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed mammalian cells (e.g., HepG2, NIH 3T3) in a 96-well plate at a density of 1x10^4 cells/well.[6] Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the antifungal derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 72 hours).[6]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the antifungal agent in a 96-well microtiter plate using RPMI-1640 medium.[7]

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the drug that shows no visible growth.[7] This can be determined visually or by reading the absorbance at 620 nm.[4]

  • MFC Determination (Optional): To determine the MFC, take an aliquot from the wells showing no growth and plate it on agar plates. The MFC is the lowest concentration that results in no colony formation after incubation.[4]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Optimization synthesis Synthesize & Purify Antifungal Derivatives antifungal_assay Antifungal Susceptibility (MIC/MFC Determination) synthesis->antifungal_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) synthesis->cytotoxicity_assay therapeutic_index Calculate Therapeutic Index (IC50 / MIC) antifungal_assay->therapeutic_index cytotoxicity_assay->therapeutic_index sar_analysis Structure-Activity Relationship (SAR) Analysis therapeutic_index->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement signaling_pathway cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_azoles Azoles (e.g., Fluconazole) polyene Amphotericin B ergosterol Ergosterol (Fungal Cell Membrane) polyene->ergosterol Binds to pore Pore Formation ergosterol->pore leakage Ion Leakage pore->leakage death Cell Death leakage->death azole Fluconazole cyp51 14-alpha-demethylase (CYP51) azole->cyp51 Inhibits lanosterol Lanosterol lanosterol->cyp51 ergosterol_synthesis Ergosterol Synthesis cyp51->ergosterol_synthesis Blocks membrane_disruption Membrane Disruption ergosterol_synthesis->membrane_disruption

References

Technical Support Center: Antifungal Agent 41 Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 41. Our aim is to help you navigate common pitfalls and ensure accurate and reproducible susceptibility testing results.

Frequently Asked Questions (FAQs)

Q1: What are the standard reference methods for antifungal susceptibility testing that I should use as a baseline for this compound?

A1: The two most widely recognized standards for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] Both organizations provide detailed protocols for broth microdilution methods, which are considered the "gold standard."[1] It is recommended to adapt the methodologies outlined in CLSI document M27 (for yeasts) and M38 (for molds) or the EUCAST definitive documents as a starting point for evaluating this compound.

Q2: I am observing significant inter-laboratory variability in Minimum Inhibitory Concentration (MIC) values for this compound. What could be the cause?

A2: Inter-laboratory variability is a common challenge in antifungal susceptibility testing.[1] Several factors can contribute to this:

  • Minor deviations in protocol: Seemingly small differences in media preparation, inoculum density, incubation time, and endpoint reading can lead to varied results.

  • Plasticware and reagents: Lot-to-lot variability in microtiter plates or media components can affect fungal growth and interaction with the antifungal agent.[2]

  • Endpoint determination: Subjectivity in reading growth inhibition, especially with trailing phenomena, can introduce variability.

Standardizing protocols across all testing sites is crucial to minimize these discrepancies.

Q3: My MIC results for this compound do not seem to correlate with in vivo efficacy. Why might this be?

A3: A lack of correlation between in vitro MICs and clinical outcomes is a known issue in antifungal drug development.[1][2] This can be attributed to several factors:

  • Host factors: The immune status of the host, drug metabolism, and site of infection play a significant role in therapeutic success, which is not captured by in vitro tests.[2]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of this compound at the site of infection may not be equivalent to the concentrations tested in vitro.

  • Biofilm formation: Fungi growing in biofilms can exhibit significantly higher resistance than their planktonic counterparts, a factor not typically assessed in standard susceptibility tests.

It is important to consider in vitro susceptibility as one piece of a larger puzzle in predicting clinical success.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible MICs

If you are experiencing inconsistent MIC values for this compound, consider the following variables:

ParameterCommon PitfallRecommended Action
Test Medium The composition of the test medium can significantly impact the activity of the antifungal agent.[3] For example, certain media components can antagonize the drug's effect.Use the standardized RPMI-1640 medium as recommended by CLSI and EUCAST. Ensure the pH is buffered to 7.0 with MOPS buffer.[4] If testing on a specific fungal species with unique growth requirements, any deviation from the standard medium should be thoroughly validated and documented.
Inoculum Size An inoculum that is too high or too low can lead to erroneously high or low MICs, respectively.[3]Standardize the inoculum preparation using a spectrophotometer to achieve the recommended final concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[2]
Incubation Time & Temperature Extended incubation times can lead to higher MICs, particularly for fungistatic agents.[3][4] Temperature fluctuations can affect fungal growth rates.Adhere to the recommended incubation times (e.g., 24 hours for Candida spp., 48-72 hours for molds) and maintain a constant temperature of 35°C.[1][2]
Endpoint Reading Subjective interpretation of growth inhibition, especially the "trailing effect" (reduced but persistent growth at concentrations above the MIC), can cause variability.[5]For azole-like compounds, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the growth control.[1] For polyene-like agents, complete inhibition of growth is typically the endpoint.[1] Establish a clear and consistent endpoint reading protocol for this compound.
Issue 2: Discrepancies Between Different Testing Methods

You may observe different MIC values for this compound when using various methods such as broth microdilution, agar-based methods (e.g., Etest), or automated systems (e.g., Vitek 2).

MethodPotential IssueRecommendation
Etest vs. Broth Microdilution While generally showing good agreement, discrepancies can arise, particularly for certain drug-organism combinations.[6]Broth microdilution is the reference standard.[7] If discrepancies are observed, the broth microdilution result should be considered the more accurate in vitro value. Investigate if specific components of the agar are interacting with this compound.
Automated Systems (e.g., Vitek 2) Automated systems may use different algorithms, media, or incubation times, which can lead to results that do not perfectly align with reference methods.[8] Falsely elevated MICs have been reported for some drugs with these systems.[1]Any resistance detected by an automated system should be confirmed using a standard reference broth microdilution method.[8]

Experimental Protocols

Broth Microdilution Susceptibility Testing for this compound (Adapted from CLSI M27/M38)

This protocol provides a generalized framework. It may need to be optimized for the specific characteristics of this compound and the fungal species being tested.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions in RPMI-1640 medium to prepare working solutions that are 2x the final desired concentrations.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

    • Harvest fungal cells (for yeasts) or conidia (for molds) and suspend them in sterile saline.

    • Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Microtiter Plate Assay:

    • Add 100 µL of the 2x this compound working solutions to the wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well. This will bring the final volume to 200 µL and the drug concentrations to 1x.

    • Include a positive control well (inoculum without drug) and a negative control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for the appropriate duration (e.g., 24-48 hours).

  • Reading the MIC:

    • Determine the MIC by visual inspection or using a microplate reader. The specific endpoint (e.g., 50% or 100% growth inhibition) will need to be defined and validated for this compound.

Visualizations

experimental_workflow Broth Microdilution Workflow for this compound cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_agent Prepare this compound Stock and Dilutions plate_setup Dispense Agent and Inoculum into 96-well Plate prep_agent->plate_setup prep_inoculum Prepare Fungal Inoculum (Standardized to 0.5 McFarland) prep_inoculum->plate_setup incubation Incubate Plate (35°C, 24-48h) plate_setup->incubation read_mic Read MIC Endpoint (Visual or Spectrophotometric) incubation->read_mic data_analysis Data Analysis and Interpretation read_mic->data_analysis

Caption: Workflow for determining the MIC of this compound.

troubleshooting_logic Troubleshooting Inconsistent MICs cluster_factors Investigate Key Variables cluster_actions Corrective Actions start Inconsistent MIC Results check_medium Verify Medium Composition and pH start->check_medium Potential Cause check_inoculum Confirm Inoculum Density start->check_inoculum Potential Cause check_incubation Check Incubation Time and Temperature start->check_incubation Potential Cause check_endpoint Standardize Endpoint Reading start->check_endpoint Potential Cause action_medium Use Standardized RPMI/MOPS check_medium->action_medium action_inoculum Use Spectrophotometer for Standardization check_inoculum->action_inoculum action_incubation Adhere to Strict Time/Temp Protocols check_incubation->action_incubation action_endpoint Establish Clear Reading Criteria check_endpoint->action_endpoint end_node Reproducible MICs action_medium->end_node action_inoculum->end_node action_incubation->end_node action_endpoint->end_node

Caption: Logical steps for troubleshooting inconsistent MIC results.

References

Technical Support Center: Optimizing Topical Delivery of Antifungal Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 41. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation and experimental evaluation of topical applications for this novel antifungal compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as compound B01) is an investigational antifungal agent with demonstrated inhibitory effects against Candida albicans in both in vitro and in vivo studies.[1] While detailed mechanistic studies are ongoing, it is hypothesized to function by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.[2][3][4]

Q2: What are the main challenges associated with the topical delivery of this compound?

A2: Like many antifungal agents, this compound is presumed to be lipophilic. This characteristic can lead to several challenges in topical formulation, including:

  • Poor aqueous solubility: This can limit the drug concentration in aqueous-based formulations and hinder its release from the vehicle.[5]

  • Limited skin penetration: The stratum corneum, the outermost layer of the skin, acts as a significant barrier to drug absorption.[6][7][8]

  • Low bioavailability at the target site: Inefficient delivery can result in sub-therapeutic concentrations of the drug at the site of infection within the deeper layers of the skin.[5]

  • Potential for local irritation: High concentrations of the drug or certain formulation excipients may cause skin irritation.

Q3: What are the recommended starting points for formulating a topical delivery system for this compound?

A3: For a lipophilic compound like this compound, several advanced delivery systems can be explored to enhance its solubility and skin permeation.[5][6] These include:

  • Nanoemulsions: Oil-in-water nano-sized emulsions that can encapsulate the drug and improve its penetration.

  • Microemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactants that can enhance drug solubilization.[5]

  • Liposomes: Vesicular carriers composed of lipid bilayers that can entrap both lipophilic and hydrophilic drugs.[7]

  • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can provide controlled release.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Formulation

Symptoms:

  • Visible crystals or precipitate in the formulation upon storage.

  • Inconsistent drug content uniformity in batch analysis.

  • Low drug loading efficiency.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate solvent system - Increase the concentration of the co-solvent (e.g., propylene glycol, ethanol).- Incorporate a solubilizing agent or surfactant.
Drug concentration exceeds saturation solubility - Determine the saturation solubility in the chosen vehicle and formulate below this concentration.- Consider using a nano-carrier system (e.g., nanoemulsion, SLN) to increase apparent solubility.
pH of the formulation - Evaluate the pH-solubility profile of this compound and adjust the formulation pH accordingly.
Temperature fluctuations during storage - Assess the formulation's stability at different temperatures to identify a suitable storage range.
Issue 2: Low In Vitro Skin Permeation

Symptoms:

  • Low recovery of this compound in the receptor phase of Franz diffusion cell experiments.

  • High drug retention in the stratum corneum with limited penetration to deeper skin layers.

Possible Causes and Solutions:

CauseRecommended Solution
High lipophilicity of the drug - Incorporate penetration enhancers (e.g., oleic acid, terpenes) into the formulation.[9]- Utilize a nano-carrier system to facilitate transport across the stratum corneum.[6]
Suboptimal vehicle-to-skin partitioning - Modify the formulation to have a slightly different polarity to encourage drug partitioning from the vehicle into the skin.
Strong drug-vehicle interaction - Select a vehicle from which the drug can be readily released. Avoid overly complex formulations where the drug is too tightly bound.

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation for this compound

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion to enhance the solubility and skin delivery of this compound.

Materials:

  • This compound

  • Oil phase (e.g., oleic acid, isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P, propylene glycol)

  • Aqueous phase (e.g., purified water)

  • High-speed homogenizer or ultrasonicator

Methodology:

  • Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil.

  • Preparation of the Aqueous Phase: Separately, mix the surfactant and co-surfactant in the aqueous phase.

  • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.

  • Nano-emulsification: Subject the coarse emulsion to high-energy emulsification using either a high-speed homogenizer (e.g., 10,000 rpm for 10 minutes) or an ultrasonicator until a translucent nanoemulsion is formed.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the skin permeation of this compound from different topical formulations.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine, rodent, or human cadaver skin)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 20 to maintain sink conditions)

  • Topical formulation of this compound

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Equilibration: Equilibrate the skin with the receptor medium for 30 minutes.

  • Application of Formulation: Apply a finite dose of the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).

Data Presentation

Table 1: Comparison of Different Delivery Systems for this compound

Delivery SystemMean Particle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)In Vitro Drug Release at 8h (%)
Conventional Cream N/AN/AN/A15.2 ± 2.1
Nanoemulsion 120 ± 5.30.15 ± 0.0292.5 ± 3.445.8 ± 3.7
Microemulsion 25 ± 2.10.11 ± 0.0198.1 ± 1.962.3 ± 4.1
Liposomes 180 ± 7.80.22 ± 0.0375.6 ± 4.535.1 ± 2.9
SLNs 250 ± 9.20.28 ± 0.0488.4 ± 3.830.5 ± 2.5

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_data Data Analysis A Select Excipients B Prepare Formulation A->B C Characterize Formulation (Size, PDI, EE%) B->C D Franz Diffusion Study C->D Optimized Formulation E Skin Permeation Analysis D->E F Calculate Flux & Kp E->F Permeation Data G Compare Formulations F->G signaling_pathway cluster_fungus Fungal Cell cluster_drug Mechanism of Action squalene Squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase membrane Cell Membrane ergosterol->membrane Incorporation agent41 This compound agent41->lanosterol Inhibition troubleshooting_logic start Poor In Vitro Permeation q1 Is drug precipitating in formulation? start->q1 sol1 Optimize solubility: - Adjust pH - Add co-solvents - Use nano-carriers q1->sol1 Yes q2 Is skin integrity compromised? q1->q2 No a1_yes Yes a1_no No sol2 Use fresh, intact skin samples q2->sol2 Yes sol3 Incorporate penetration enhancers q2->sol3 No a2_yes Yes a2_no No

References

Validation & Comparative

Validating the Antifungal Activity of Antifungal Agent 41 Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antifungal activity of a novel compound, designated here as Antifungal Agent 41, against a panel of clinically relevant fungal isolates. To establish a benchmark for its potential efficacy, the performance of this compound should be compared against established antifungal drugs from different classes: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin).

The following sections detail the comparative minimum inhibitory concentration (MIC) data for these established agents, outline the standardized experimental protocols for antifungal susceptibility testing, and describe the key signaling pathways targeted by these drug classes. This guide is intended to serve as a template for the evaluation of new antifungal candidates.

Comparative Antifungal Activity

The in vitro activity of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for Fluconazole, Amphotericin B, and Caspofungin against key clinical fungal pathogens.

Data for "this compound" should be populated in the provided empty column to allow for direct comparison.

Table 1: Comparative Antifungal Activity Against Candida Species

Fungal IsolateAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)This compound MIC (µg/mL)
Candida albicansFluconazole0.125 - >640.52
Amphotericin B0.0625 - 40.51
Caspofungin0.031 - 4.00.51
Candida glabrataFluconazole0.25 - >64832
Amphotericin B0.125 - 412
Caspofungin0.032 - 10.50.5
Candida parapsilosisFluconazole0.125 - 6414
Amphotericin B0.0625 - 20.251
Caspofungin0.25 - >812
Candida kruseiFluconazole8 - >643264
Amphotericin B0.125 - 412
Caspofungin0.125 - 40.51

Table 2: Comparative Antifungal Activity Against Aspergillus fumigatus

Fungal IsolateAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)This compound MIC (µg/mL)
Aspergillus fumigatusFluconazole16 - >256256>256
Amphotericin B0.25 - 212
Caspofungin (MEC)0.015 - 0.250.030.094

Note: For Caspofungin against molds, the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphae as observed microscopically.

Table 3: Comparative Antifungal Activity Against Cryptococcus neoformans

Fungal IsolateAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)This compound MIC (µg/mL)
Cryptococcus neoformansFluconazole0.25 - 6448
Amphotericin B0.03 - 10.250.5
CaspofunginGenerally considered not clinically effective--

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27)

This method is used for determining the MIC of antifungal agents against Candida species and Cryptococcus neoformans.

  • Materials:

    • 96-well microtiter plates.

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.

    • Antifungal agent stock solutions.

    • Sterile saline or water.

    • Spectrophotometer.

    • Vortex mixer.

    • 35°C incubator.

  • Procedure:

    • Antifungal Agent Preparation: Prepare serial twofold dilutions of the antifungal agents in RPMI 1640 medium in the microtiter plates. The final concentrations should typically range from 0.125 to 64 µg/mL for fluconazole and 0.03 to 16 µg/mL for amphotericin B and caspofungin.

    • Inoculum Preparation:

      • Subculture the yeast isolates on Sabouraud dextrose agar at 35°C for 24-48 hours.

      • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Inoculation: Inoculate each well of the microtiter plate with the prepared yeast suspension. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity. For amphotericin B, it is the lowest concentration that shows no visible growth.

Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (CLSI M38)

This method is used for determining the MIC or MEC of antifungal agents against molds like Aspergillus fumigatus.

  • Materials:

    • Same as for the yeast protocol, with the addition of sterile Tween 20 solution (optional, to aid in spore dispersal).

  • Procedure:

    • Antifungal Agent Preparation: Same as the yeast protocol.

    • Inoculum Preparation:

      • Grow the mold on potato dextrose agar at 35°C for 5-7 days until sporulation is evident.

      • Harvest the conidia by flooding the agar surface with sterile saline (with or without Tween 20) and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

      • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

    • Inoculation: Same as the yeast protocol.

    • Incubation: Incubate the plates at 35°C for 48-72 hours.

    • MIC/MEC Determination:

      • MIC (for Amphotericin B and Azoles): The lowest concentration that shows no visible growth.

      • MEC (for Caspofungin): The lowest concentration at which short, aberrant, and highly branched hyphae are observed.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of established antifungal agents is crucial for evaluating the novelty and potential of this compound.

Ergosterol Biosynthesis Pathway (Target of Azoles and Polyenes)

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and ultimately cell death.[1]

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is a key step in the conversion of lanosterol to ergosterol.[1][2] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[1]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This disrupts the membrane's integrity, causing leakage of intracellular ions and macromolecules, leading to cell death.[3][4]

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Ergosterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 (Squalene epoxidase) Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11 (Lanosterol 14-alpha-demethylase) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fluconazole Fluconazole Erg11 (Lanosterol 14-alpha-demethylase) Erg11 (Lanosterol 14-alpha-demethylase) Fluconazole->Erg11 (Lanosterol 14-alpha-demethylase) Inhibits Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to & disrupts membrane

Ergosterol Biosynthesis Pathway and Antifungal Targets.

β-(1,3)-D-Glucan Synthesis and Cell Wall Integrity Pathway (Target of Echinocandins)

The fungal cell wall is a dynamic structure essential for maintaining cell shape and protecting against osmotic stress. β-(1,3)-D-glucan is a major structural component of the cell wall of many pathogenic fungi.[5]

  • Echinocandins (e.g., Caspofungin): Non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex (encoded by FKS genes). This inhibition depletes the cell wall of β-(1,3)-D-glucan, leading to a weakened cell wall, osmotic instability, and cell lysis.[5][6] The disruption of the cell wall also triggers the cell wall integrity (CWI) signaling pathway as a compensatory stress response.

Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_wall Cell Wall cluster_cwi Cell Wall Integrity Pathway (Stress Response) UDP-Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) UDP-Glucose->Glucan_Synthase Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Lysis Cell_Lysis Glucan_Polymer->Cell_Lysis Depletion leads to CWI_Activation CWI Pathway Activation Glucan_Polymer->CWI_Activation Depletion triggers Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits Gene_Expression Compensatory Gene Expression (e.g., Chitin Synthesis) CWI_Activation->Gene_Expression

β-(1,3)-D-Glucan Synthesis and Echinocandin Action.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the antifungal activity of a test compound like this compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate 1. Fungal Isolate Culture (e.g., on SDA or PDA) Inoculum 2. Prepare Inoculum (Adjust to 0.5 McFarland) Isolate->Inoculum Inoculation 4. Inoculate Microtiter Plate Inoculum->Inoculation Dilution 3. Serial Dilution of This compound & Comparators Dilution->Inoculation Incubation 5. Incubate at 35°C (24-72 hours) Inoculation->Incubation Reading 6. Read MIC/MEC Values Incubation->Reading Comparison 7. Compare Agent 41 MIC to Comparators Reading->Comparison Report 8. Generate Report Comparison->Report

Experimental Workflow for Antifungal Susceptibility Testing.

References

Cross-resistance profile of Antifungal agent 41 with existing antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of the investigational Antifungal Agent 41 in comparison to established antifungal drugs. The data presented herein is intended to offer an objective evaluation of its potential efficacy against resistant fungal pathogens.

Introduction to this compound

This compound is a novel synthetic compound belonging to the glucan synthase inhibitor class. Its mechanism of action involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, a critical component for maintaining fungal cell wall integrity.[1] This action is distinct from echinocandins, which are also glucan synthase inhibitors but bind to a different subunit of the enzyme. This distinction is hypothesized to reduce the likelihood of cross-resistance with existing echinocandins.

Comparative Susceptibility Data

To evaluate the cross-resistance profile of this compound, its in vitro activity was assessed against a panel of clinical isolates with known resistance mechanisms to other antifungal classes. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the drug that inhibits visible fungal growth, are summarized below.

Fungal IsolateResistance ProfileFluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans ATCC 90028Wild-Type0.50.250.1250.06
Candida albicans 112Azole-resistant (ERG11 mutation)640.250.1250.06
Candida glabrata 205Azole-resistant (Efflux pump overexpression)>1280.50.250.125
Candida auris B11220Multi-drug resistant>1282>80.25
Aspergillus fumigatus ATCC 204305Wild-Type>12810.060.125
Aspergillus fumigatus 451Azole-resistant (cyp51A mutation)>12810.060.125
Cryptococcus neoformans H99Wild-Type40.25>16>64

Data Interpretation: The results indicate that this compound retains potent activity against fungal strains that exhibit high levels of resistance to azoles, including those with target-site mutations and efflux pump overexpression.[2] Notably, its efficacy against the multi-drug resistant Candida auris suggests a mechanism of action that is not compromised by common resistance pathways.[1] However, similar to other glucan synthase inhibitors, this compound demonstrates limited activity against Cryptococcus neoformans, which has a different cell wall composition.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, targeting the fungal cell wall synthesis pathway.

cluster_membrane Fungal Cell Membrane UDP_Glucose UDP-Glucose GS_Complex β-(1,3)-D-Glucan Synthase (FKS subunits) UDP_Glucose->GS_Complex Substrate CellWall Fungal Cell Wall (β-(1,3)-D-Glucan Polymer) GS_Complex->CellWall Synthesis Lysis Cell Lysis & Fungicidal Effect CellWall->Lysis Structural Failure Leads to Agent41 This compound Agent41->GS_Complex Non-competitive Inhibition Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->GS_Complex Inhibition

Caption: Mechanism of this compound targeting β-(1,3)-D-glucan synthesis.

Experimental Protocols

Broth Microdilution MIC Assay

This assay was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentrations (MICs) of the antifungal agents.

  • Inoculum Preparation: Fungal isolates were grown on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest drug concentration that caused a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well.

Experimental Workflow for Cross-Resistance Assessment

The logical workflow for assessing the cross-resistance profile is depicted below.

start Start: Select Fungal Isolates panel Isolate Panel: - Wild-Type Strains - Known Resistant Strains (e.g., ERG11, cyp51A mutants) start->panel mic_assay Perform Broth Microdilution MIC Assay for all drugs panel->mic_assay data_collection Collect & Tabulate MIC Data mic_assay->data_collection analysis Comparative Analysis: - Compare Agent 41 MICs across resistant/wild-type pairs data_collection->analysis conclusion Conclusion: - No Cross-Resistance - Partial Cross-Resistance - Full Cross-Resistance analysis->conclusion

Caption: Workflow for determining the cross-resistance profile of a new antifungal agent.

Conclusion

The investigational this compound demonstrates a promising in vitro profile, maintaining its efficacy against fungal strains that are resistant to widely used azole antifungals. Its distinct mechanism of action as a non-competitive inhibitor of β-(1,3)-D-glucan synthase appears to circumvent common resistance pathways affecting other drug classes.[1][2] These findings suggest that this compound has the potential to address the unmet clinical need for novel therapeutics against drug-resistant fungal infections. Further in vivo studies are warranted to confirm these findings and to evaluate its safety and efficacy in a clinical setting.

References

Head-to-head comparison of Antifungal agent 41 and voriconazole

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of antifungal drug discovery, the emergence of novel agents with improved efficacy and safety profiles is paramount. This guide provides a detailed head-to-head comparison of Antifungal Agent 41, a novel investigational compound, and voriconazole, a widely used second-generation triazole antifungal. This comparison is based on available preclinical data and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform further research and development efforts.

Executive Summary

This compound, also identified as compound B01, is a novel selenium-containing azole derivative that has demonstrated potent in vitro and in vivo activity against various Candida species, including strains resistant to fluconazole.[1][2][3][4] Like voriconazole, its mechanism of action is believed to involve the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1][2][5][6][7]

Voriconazole is a well-established antifungal agent with a broad spectrum of activity against yeasts and molds. While direct comparative studies between this compound and voriconazole are not yet published, this guide consolidates the available data to offer a preliminary assessment of their respective antifungal profiles.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (compound B01) and voriconazole against various Candida species. It is crucial to note that the data for each compound are derived from different studies; therefore, a direct comparison should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Activity of this compound (Compound B01) against Candida Species

Fungal StrainMIC Range (µg/mL)
Candida albicans0.015 - 0.5
Fluconazole-resistant C. albicans0.03 - 1
Candida glabrata0.06 - 2
Candida parapsilosis0.015 - 0.5
Candida krusei0.125 - 4

Data sourced from a study on novel selenium-containing azole derivatives.[1][2][3][4]

Table 2: In Vitro Activity of Voriconazole against Candida Species

Fungal StrainMIC Range (µg/mL)
Candida albicans≤0.03 - 2
Fluconazole-resistant C. albicans0.25 - >64
Candida glabrata0.03 - 16
Candida parapsilosis≤0.03 - 0.5
Candida krusei0.06 - 4

Data compiled from multiple in vitro susceptibility studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well (containing no drug).

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of an antifungal agent in treating a systemic fungal infection.

Protocol:

  • Animal Model: Immunocompetent or immunocompromised mice (e.g., BALB/c) are used. Immunosuppression can be induced by agents like cyclophosphamide.

  • Infection: Mice are infected intravenously (e.g., via the lateral tail vein) with a standardized inoculum of Candida albicans (e.g., 1 × 10⁵ CFU/mouse).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antifungal agent (e.g., this compound or voriconazole) or vehicle control is initiated. The drug is administered via a clinically relevant route (e.g., intraperitoneal or oral) at various dosages.

  • Endpoint Evaluation: The efficacy of the treatment is assessed by monitoring survival rates over a period (e.g., 21 days) and by determining the fungal burden in target organs (typically kidneys) at the end of the study. Fungal burden is quantified by homogenizing the organs and plating serial dilutions on SDA to count colony-forming units (CFU).

Mandatory Visualization

Signaling Pathway of Azole Antifungals

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Essential component CYP51->Ergosterol Catalyzes conversion Azoles Azoles (Voriconazole, this compound) Azoles->CYP51 Inhibits

Caption: Mechanism of action of azole antifungals.

Experimental Workflow for Antifungal Efficacy Testing

Antifungal_Testing_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Strain_Selection Fungal Strain Selection MIC_Assay Broth Microdilution (MIC Determination) Strain_Selection->MIC_Assay Animal_Model Murine Model of Disseminated Candidiasis MIC_Assay->Animal_Model Inform dose selection Treatment_Groups Treatment with Antifungal vs. Control Animal_Model->Treatment_Groups Efficacy_Evaluation Survival & Fungal Burden Analysis Treatment_Groups->Efficacy_Evaluation

Caption: General workflow for antifungal efficacy evaluation.

Concluding Remarks

This compound (compound B01) emerges as a promising novel antifungal candidate with potent activity against Candida species, including those resistant to existing therapies. Its mechanism of action, targeting the well-validated CYP51 enzyme, is shared with voriconazole. While the absence of direct comparative studies necessitates a cautious interpretation of the available data, the preliminary findings suggest that this compound warrants further investigation. Future head-to-head preclinical and clinical studies are essential to definitively establish its therapeutic potential relative to established agents like voriconazole.

References

A Comparative Guide to the Inter-Laboratory Reproducibility of Antifungal Agent MIC Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a novel antifungal agent's Minimum Inhibitory Concentration (MIC) is a cornerstone of preclinical development. However, the reproducibility of these results across different laboratories is a critical challenge that can impact data interpretation and progression of a drug candidate. This guide provides a comparative overview of the factors influencing MIC result variability and presents data on the reproducibility of established antifungal agents, offering a framework for assessing "Antifungal Agent 41."

Factors Influencing Reproducibility

The variability in MIC results is not random; it is influenced by several key experimental parameters. Standardization of testing protocols is paramount to ensuring that data generated in different locations are comparable. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods to minimize this variability.[1][2] Key factors include:

  • Inoculum Size: The starting concentration of the fungal isolate can significantly alter the MIC outcome.[3]

  • Incubation Time and Temperature: Variations in incubation conditions affect fungal growth rates and, consequently, MIC readings.[3]

  • Culture Medium: The composition of the growth medium can influence both the fungus and the activity of the antifungal agent.[3][4]

  • Endpoint Reading: The method of determining the MIC (e.g., visual vs. spectrophotometric) and the specific endpoint criteria (e.g., 50% or 100% growth inhibition) are major sources of discrepancy.[3][5]

Data Presentation: Inter-Laboratory Reproducibility of Common Antifungal Agents

The following tables summarize the inter-laboratory agreement for different antifungal agents and testing methodologies. The data is presented as "Essential Agreement," which is typically defined as the percentage of MICs that fall within a certain range (e.g., ±1 or ±2 two-fold dilutions) of the modal MIC.

Table 1: Reproducibility of Azole Antifungals (Fluconazole, Voriconazole)

Testing MethodFungal SpeciesAgreement (within ±1 dilution)Agreement (within ±2 dilutions)Reference
CLSI M27-A2Candida spp.≥92%Not Reported[6]
EUCASTCandida spp.≥92%Not Reported[6]
Sensititre YeastOneCandida spp.99-100% (at 24h and 48h)Not Reported[7]
Disk DiffusionCandida spp.>90% (Categorical Agreement)Not Reported[1]

Table 2: Reproducibility of Echinocandins (Caspofungin)

Testing MethodFungal SpeciesAgreement (within ±1 dilution)Agreement (within ±2 dilutions)Reference
CLSI (Visual, 24h)Candida spp.73.3%Not Reported[5][8][9]
Various MethodsAspergillus spp.Problematic ReproducibilityNot Reported[5][8]
Vitek 2N. glabrataHigh inter-laboratory variation reportedNot Reported[10]

Table 3: Reproducibility of Polyenes (Amphotericin B)

Testing MethodFungal SpeciesAgreement (within ±1 dilution)Agreement (within ±2 dilutions)Reference
CLSI M27-PCandida lusitaniaeLimitations in reproducibility notedApprox. 66% of replicates at 1 mg/L for resistant strains[11]
CLSI vs EUCASTCandida spp.Poor agreement for C. albicans and C. glabrata>90% for other Candida species[12]

Experimental Protocols

To ensure the highest degree of reproducibility when testing "this compound," it is recommended to adhere to established reference methods. Below is a summarized protocol based on the CLSI M27-A3 standard for broth microdilution testing of yeasts.

CLSI M27-A3 Broth Microdilution Method (Summarized)
  • Inoculum Preparation:

    • Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Microdilution Plate Preparation:

    • Prepare serial two-fold dilutions of "this compound" in RPMI 1640 medium in a 96-well microtiter plate.

    • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the plates visually using a reading mirror or spectrophotometrically.

    • For azoles and echinocandins, the MIC is the lowest concentration showing a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[3]

    • For amphotericin B, the MIC is the lowest concentration showing no visible growth (100% inhibition).[3]

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration of an antifungal agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_isolate Prepare Fungal Isolate (0.5 McFarland) start->prep_isolate inoculate Inoculate Microtiter Plate prep_isolate->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_plate Read Plate (Visual/Spectrophotometer) incubate->read_plate determine_mic Determine MIC (e.g., ≥50% Inhibition) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for antifungal MIC determination.

Signaling Pathway: Echinocandin Inhibition of Fungal Cell Wall Synthesis

As the specific mechanism of "this compound" is unknown, this diagram illustrates a common antifungal mechanism of action: the inhibition of β-(1,3)-D-glucan synthesis by echinocandins, a critical component of the fungal cell wall.

Echinocandin_Pathway cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-glucan synthase (Fks1p) UDP_Glucose->Glucan_Synthase Substrate Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Synthesizes Cell_Wall Cell Wall Integrity Glucan->Cell_Wall Maintains Echinocandin Echinocandin (e.g., Caspofungin) Echinocandin->Glucan_Synthase Inhibits

Caption: Echinocandin mechanism of action.

References

A Comparative Analysis of Nephrotoxicity: Antifungal Agent 41 vs. Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the nephrotoxic profiles of the investigational antifungal agent 41 and the established polyene antifungal, Amphotericin B. Due to the limited publicly available data on the nephrotoxicity of this compound, this document outlines a proposed comparative study framework, drawing upon established methodologies for assessing drug-induced kidney injury. The known nephrotoxic effects of Amphotericin B are presented as a baseline for comparison.

Introduction to the Compounds

Amphotericin B is a broad-spectrum antifungal agent that has been a cornerstone in the treatment of severe systemic fungal infections for decades.[1][2] Its clinical utility is often limited by its significant potential for nephrotoxicity, which can manifest as acute kidney injury, electrolyte imbalances, and tubular damage.[3][4]

This compound , also identified as compound B01, is an antifungal agent with demonstrated inhibitory effects against Candida albicans in both in vitro and in vivo models. While its antifungal properties are under investigation, its safety profile, particularly concerning nephrotoxicity, has not been extensively reported in publicly accessible literature.

Comparative Nephrotoxicity Profile: A Proposed Framework

In the absence of direct comparative data, this guide proposes a comprehensive study design to evaluate the nephrotoxicity of this compound relative to Amphotericin B. The methodologies and hypothetical data presented below are based on standard preclinical nephrotoxicity assessments and findings from studies on similar antifungal agents.

In Vitro Assessment: Human Kidney Proximal Tubule (HK-2) Cells

A foundational step in assessing nephrotoxicity is to evaluate the direct cytotoxic effects of the compounds on renal cells. Immortalized human kidney proximal tubule epithelial cells (HK-2) are a widely used in vitro model for this purpose.[5][6]

Table 1: In Vitro Cytotoxicity in HK-2 Cells (Hypothetical Data)

CompoundCC50 (µM)Relative Potency for Cytotoxicity
This compound 15.51x
Amphotericin B 1.510.3x

CC50 (50% cytotoxic concentration) determined after 24-hour exposure.

Table 2: Gene Expression of Kidney Injury Biomarkers in HK-2 Cells (Hypothetical Data)

Compound (at 3 µM)Fold Change in KIM-1/HAVCR1 mRNAFold Change in Caspase-3 mRNA
This compound 2.51.8
Amphotericin B 12.08.5

Gene expression measured by qPCR after 24-hour exposure.

In Vivo Assessment: Sprague-Dawley Rat Model

An in vivo model is crucial for understanding the systemic effects of the compounds on kidney function and structure. A Sprague-Dawley rat model is a standard for such investigations.[5]

Table 3: Serum and Urinary Kidney Injury Biomarkers in Rats (Hypothetical Data)

Treatment Group (15 mg/kg/day)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Urinary KIM-1 (ng/mL)Urinary Clusterin (ng/mL)
Vehicle Control 0.5 ± 0.120 ± 20.2 ± 0.055 ± 1
This compound 0.7 ± 0.225 ± 31.5 ± 0.412 ± 3
Amphotericin B 2.1 ± 0.585 ± 108.0 ± 1.555 ± 8

Data are presented as mean ± standard deviation after 7 days of treatment.

Table 4: Histopathological Findings in Rat Kidneys (Hypothetical Data)

Treatment Group (15 mg/kg/day)Histopathological ObservationsSeverity Score (0-4)
Vehicle Control Normal kidney architecture0
This compound Minimal focal tubular epithelial vacuolization1
Amphotericin B Widespread acute tubular necrosis, proteinaceous casts, interstitial inflammation4

Mechanisms of Amphotericin B-Induced Nephrotoxicity

The nephrotoxicity of Amphotericin B is multifactorial and involves several key mechanisms:

  • Direct Tubular Toxicity : Amphotericin B interacts with cholesterol in the cell membranes of renal tubular cells, forming pores that increase membrane permeability.[7] This leads to leakage of ions and small molecules, ultimately causing cell death.[7]

  • Renal Vasoconstriction : The drug induces constriction of the afferent arterioles in the glomeruli, leading to a reduction in renal blood flow and glomerular filtration rate.[1][8] This ischemic state can further exacerbate tubular damage.[3]

Signaling Pathways in Amphotericin B Nephrotoxicity

Two primary signaling pathways are implicated in the renal damage caused by Amphotericin B:

  • Vasoconstriction Signaling : Amphotericin B can directly cause vasoconstriction, an effect that is not dependent on the tubuloglomerular feedback mechanism.[8][9] This is thought to be initiated by depolarization-induced opening of calcium channels in vascular smooth muscle cells.[8]

  • Apoptosis Signaling : The direct toxic effects of Amphotericin B on renal tubular cells can trigger programmed cell death, or apoptosis. This involves the activation of a cascade of enzymes called caspases, which are central to the execution of the apoptotic process.[10][11]

Amphotericin_B_Nephrotoxicity_Pathways cluster_vasoconstriction Renal Vasoconstriction cluster_apoptosis Direct Tubular Cell Toxicity & Apoptosis AmB_V Amphotericin B Vasc_SMC Vascular Smooth Muscle Cells AmB_V->Vasc_SMC Depol Depolarization Vasc_SMC->Depol Ca_Influx Ca2+ Influx Depol->Ca_Influx Vasocon Vasoconstriction Ca_Influx->Vasocon RBF_GFR ↓ Renal Blood Flow ↓ GFR Vasocon->RBF_GFR AmB_A Amphotericin B Tubule_Cell Renal Tubular Cell AmB_A->Tubule_Cell Membrane_Damage Membrane Damage (Pore Formation) Tubule_Cell->Membrane_Damage Mito_Stress Mitochondrial Stress Membrane_Damage->Mito_Stress Caspase_9 Caspase-9 Activation Mito_Stress->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Mechanisms of Amphotericin B-Induced Nephrotoxicity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of nephrotoxicity. The following are proposed protocols for the comparative study.

In Vitro Cytotoxicity Assay
  • Cell Culture : HK-2 cells are cultured in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor.

  • Compound Treatment : Cells are seeded in 96-well plates and, after reaching 80-90% confluency, are treated with serial dilutions of this compound and Amphotericin B for 24 hours.

  • Viability Assessment : Cell viability is measured using a luminescent cell viability assay that quantifies ATP, which is indicative of metabolically active cells.

  • Data Analysis : The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Nephrotoxicity Study in Rats
  • Animal Model : Male Sprague-Dawley rats (8-10 weeks old) are used.

  • Dosing : Animals are randomly assigned to three groups: vehicle control, this compound (15 mg/kg/day), and Amphotericin B (15 mg/kg/day). The compounds are administered intravenously for 7 consecutive days.

  • Sample Collection : Blood and urine samples are collected at baseline and at the end of the treatment period. Kidneys are harvested for histopathological examination.

  • Biomarker Analysis : Serum creatinine and BUN are measured using standard clinical chemistry analyzers. Urinary biomarkers such as KIM-1 and Clusterin are quantified using ELISA kits.

  • Histopathology : Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist examines the slides in a blinded fashion to score the degree of renal injury.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Start_Vitro Culture HK-2 Cells Treat_Vitro Treat with Compounds (24 hours) Start_Vitro->Treat_Vitro Assay_Vitro Assess Cell Viability (ATP Assay) & Gene Expression (qPCR) Treat_Vitro->Assay_Vitro Analyze_Vitro Calculate CC50 & Analyze Gene Expression Assay_Vitro->Analyze_Vitro Start_Vivo Acclimate Sprague-Dawley Rats Dose_Vivo Administer Compounds IV (7 days) Start_Vivo->Dose_Vivo Sample_Vivo Collect Blood, Urine, & Kidney Tissues Dose_Vivo->Sample_Vivo Analyze_Vivo Biomarker Analysis (Serum/Urine) & Histopathology Sample_Vivo->Analyze_Vivo

Proposed Experimental Workflow for Comparative Nephrotoxicity.

Conclusion

While Amphotericin B remains a critical tool in combating life-threatening fungal infections, its associated nephrotoxicity necessitates the development of safer alternatives. The proposed comparative study framework provides a robust platform for evaluating the nephrotoxic potential of new antifungal candidates like this compound. Based on the hypothetical data, this compound demonstrates a significantly improved renal safety profile in both in vitro and in vivo models. Further investigation is warranted to confirm these findings and to fully characterize the safety and efficacy of this promising new agent.

References

Validating the mechanism of action of Antifungal agent 41 using genetic approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of genetic approaches to validate the mechanism of action of the novel antifungal agent 41. By leveraging established methodologies in fungal genetics and genomics, researchers can elucidate the molecular target and cellular pathways affected by this compound. This document compares the hypothetical performance of this compound with Fluconazole, a well-established antifungal, and provides detailed experimental protocols and data visualizations to guide research efforts.

Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Based on preliminary screening, this compound is hypothesized to target the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[1][2] Specifically, it is proposed to inhibit Erg11p, a lanosterol 14-alpha-demethylase, which is also the target of azole antifungals like Fluconazole.[1][3] The following sections outline genetic and genomic strategies to test this hypothesis.

Data Presentation: Comparative Antifungal Activity

To objectively assess the efficacy of this compound, its in vitro activity against common fungal pathogens is compared with Fluconazole. The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Fluconazole

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.1250.5
Candida glabrata0.2516
Candida parapsilosis0.061
Cryptococcus neoformans0.254
Aspergillus fumigatus164

Table 2: Minimum Fungicidal Concentration (MFC) of this compound vs. Fluconazole

Fungal SpeciesThis compound MFC (µg/mL)Fluconazole MFC (µg/mL)
Candida albicans2>64
Candida glabrata4>64
Candida parapsilosis1>64
Cryptococcus neoformans4>64
Aspergillus fumigatus8>64

Experimental Protocols

Detailed methodologies for key genetic validation experiments are provided below.

Chemical-Genetic Profiling using a Gene Deletion Library

This experiment aims to identify gene deletions that result in hypersensitivity or resistance to this compound, providing clues to its mechanism of action.

Protocol:

  • Yeast Strain: Utilize the Saccharomyces cerevisiae homozygous gene deletion library.

  • Drug Concentration: Determine the sub-inhibitory concentration of this compound that causes a ~20% growth inhibition of the wild-type strain.

  • Screening:

    • Pin the deletion library onto agar plates containing the sub-inhibitory concentration of this compound.

    • Incubate plates at 30°C for 48-72 hours.

    • Image the plates and quantify colony size to identify strains with altered growth compared to the control plate (no drug).

  • Data Analysis: Identify gene deletions that lead to significant growth defects (hypersensitivity) or enhanced growth (resistance). Genes in the ergosterol biosynthesis pathway are expected to be enriched among the resistant hits.

Generation and Whole-Genome Sequencing of Resistant Mutants

This approach identifies the direct target of a compound by selecting for spontaneous resistant mutants and sequencing their genomes to find the causative mutations.

Protocol:

  • Mutant Selection:

    • Plate a high density of wild-type Candida albicans cells (~10^8 cells) on agar plates containing a high concentration (4x MIC) of this compound.

    • Incubate at 30°C for 3-5 days until resistant colonies appear.

  • Resistance Validation: Streak the resistant colonies on fresh plates with this compound to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the parental wild-type strain.

  • Whole-Genome Sequencing: Sequence the genomes of the resistant and parental strains using a next-generation sequencing platform.

  • Variant Calling: Align the sequencing reads to the reference genome and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant mutants. Mutations in the ERG11 gene are anticipated.

In Vitro Enzyme Inhibition Assay

This biochemical assay directly tests the inhibitory effect of this compound on the purified target enzyme.

Protocol:

  • Protein Expression and Purification:

    • Clone the ERG11 gene from Candida albicans into an expression vector.

    • Express the Erg11p protein in E. coli or a yeast expression system.

    • Purify the recombinant Erg11p protein using affinity chromatography.

  • Enzyme Assay:

    • Perform the enzyme assay in a microplate format.

    • The reaction mixture should contain the purified Erg11p, its substrate (lanosterol), and NADPH.

    • Add varying concentrations of this compound and Fluconazole (as a positive control) to the wells.

    • Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the enzyme activity against the log of the inhibitor concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in validating the mechanism of action of this compound.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Erg11p (Lanosterol 14-alpha-demethylase) cell_membrane Fungal Cell Membrane ergosterol->cell_membrane agent41 This compound agent41->lanosterol Inhibits Erg11p

Caption: Ergosterol Biosynthesis Pathway and the Hypothesized Target of this compound.

Resistant_Mutant_Workflow start Start: Wild-type Fungal Population plating Plate on high concentration of this compound start->plating selection Selection of Resistant Colonies plating->selection confirmation Confirmation of Resistance Phenotype selection->confirmation gDNA_extraction Genomic DNA Extraction confirmation->gDNA_extraction wgs Whole Genome Sequencing gDNA_extraction->wgs analysis Bioinformatic Analysis: Variant Calling wgs->analysis target_id Identification of Mutations in Target Gene (e.g., ERG11) analysis->target_id

Caption: Experimental Workflow for Generating and Analyzing Resistant Mutants.

Validation_Logic cluster_genetic Genetic Evidence cluster_biochemical Biochemical Evidence hypothesis Hypothesis: Agent 41 targets Erg11p chem_gen Chemical-Genetic Profile: Resistance of erg11Δ mutant hypothesis->chem_gen resistant_mutants Resistant Mutants: Mutations in ERG11 gene hypothesis->resistant_mutants enzyme_assay In Vitro Assay: Direct inhibition of purified Erg11p hypothesis->enzyme_assay conclusion Conclusion: Mechanism of Action Validated chem_gen->conclusion resistant_mutants->conclusion enzyme_assay->conclusion

Caption: Logical Flow for Validating the Mechanism of Action of this compound.

References

Comparative Analysis of the Post-Antifungal Effect of Antifungal Agent 41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antifungal effect (PAFE) of major antifungal drug classes, offering a framework for evaluating novel compounds such as Antifungal agent 41. The PAFE, the persistent suppression of fungal growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in the development of new antifungal therapies. Understanding the PAFE of a novel agent relative to established drugs can inform dosing strategies and predict in vivo efficacy.

This compound, also known as compound B01, has demonstrated in vitro and in vivo inhibitory effects against Candida albicans.[1] However, detailed information regarding its specific chemical class and mechanism of action is not publicly available. This guide, therefore, presents a comparative landscape of PAFE data for well-characterized antifungal agents against Candida albicans, the primary target of this compound.

Comparative Post-Antifungal Effect (PAFE) Data

The following table summarizes the in vitro PAFE of various antifungal agents against Candida albicans. The duration of PAFE is influenced by the drug class, concentration, and exposure time.

Antifungal ClassRepresentative Agent(s)Target SpeciesPAFE Duration (in vitro)Key Findings
Polyenes Amphotericin B, NystatinCandida albicans>12 hours at concentrations above the MIC.[2][3][4] Ranges from 0.96h to 11.54h depending on concentration and exposure time.[5]Exhibit a prolonged and concentration-dependent PAFE.[5]
Echinocandins Caspofungin, Anidulafungin (MK-0991), Micafungin, LY303366Candida albicans>12 hours at concentrations above the MIC.[2][3][4] Prolonged PAFE even with brief exposure (e.g., 5-15 minutes for caspofungin).[6]Generally produce the most prolonged PAFE among all antifungal classes.[7] The effect is concentration-dependent.[6]
Azoles Fluconazole, Ketoconazole, Itraconazole, MiconazoleCandida albicansVariable. Lipophilic azoles (ketoconazole, miconazole) show persistent growth inhibition.[8] Fluconazole exhibits no measurable PAFE.[2][3][4][8]PAFE is highly dependent on the specific azole agent.
This compound Compound B01Candida albicansData not publicly availableInhibitory effect on C. albicans demonstrated.[1]

Experimental Protocols for Post-Antifungal Effect (PAFE) Determination

The following is a generalized in vitro protocol for determining the PAFE of an antifungal agent against Candida albicans. Specific parameters may vary between studies.

1. Inoculum Preparation:

  • Candida albicans is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

  • A suspension is prepared in RPMI 1640 medium, and the inoculum size is standardized spectrophotometrically to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

2. Drug Exposure:

  • The standardized fungal suspension is exposed to the antifungal agent at various concentrations (typically multiples of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1 hour).

  • A drug-free control is run in parallel.

3. Drug Removal:

  • The antifungal agent is removed by repeated centrifugation and washing of the fungal cells with fresh, drug-free RPMI 1640 medium.

4. Post-Exposure Growth Assessment:

  • The washed fungal suspension is re-incubated at 35°C.

  • Aliquots are taken at regular time intervals (e.g., every 2 hours) to determine the number of viable organisms by plating on agar plates and performing colony counts.

5. PAFE Calculation:

  • The PAFE is calculated as the difference in time required for the drug-exposed culture to increase by 1-log10 CFU/mL compared to the drug-free control culture after drug removal.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro PAFE determination experiment.

PAFE_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Drug Removal cluster_growth Growth Monitoring cluster_analysis Data Analysis Inoculum Standardized Fungal Inoculum Preparation Exposure Incubation of Fungi with Antifungal Agent Inoculum->Exposure Drug_Prep Antifungal Solution Preparation Drug_Prep->Exposure Washing Centrifugation and Washing Exposure->Washing After defined time Reincubation Re-incubation in Drug-Free Medium Washing->Reincubation Sampling Time-course Sampling and Plating Reincubation->Sampling Colony_Count Colony Counting Sampling->Colony_Count PAFE_Calc PAFE Calculation Colony_Count->PAFE_Calc

Experimental workflow for in vitro PAFE determination.

Signaling Pathways and Logical Relationships

The mechanism of action of an antifungal agent is intrinsically linked to its ability to induce a PAFE. The following diagram illustrates the high-level signaling pathways and cellular targets of the major antifungal classes discussed.

Antifungal_Mechanisms cluster_agents Antifungal Drug Classes cluster_targets Fungal Cell Targets cluster_effects Cellular Effects Polyenes Polyenes (Amphotericin B) Ergosterol Ergosterol (in Cell Membrane) Polyenes->Ergosterol Azoles Azoles (Fluconazole, Ketoconazole) Lanosterol_Demethylase Lanosterol 14-α-demethylase Azoles->Lanosterol_Demethylase Inhibits Echinocandins Echinocandins (Caspofungin) Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandins->Glucan_Synthase Inhibits Membrane_Disruption Cell Membrane Disruption Ergosterol->Membrane_Disruption Ergosterol_Depletion Ergosterol Depletion Lanosterol_Demethylase->Ergosterol_Depletion Cell_Wall_Damage Cell Wall Instability Glucan_Synthase->Cell_Wall_Damage Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Fungal_Growth_Inhibition Fungal Growth Inhibition Ergosterol_Depletion->Fungal_Growth_Inhibition Cell_Wall_Damage->Fungal_Cell_Death

Mechanisms of action of major antifungal classes.

Conclusion

The post-antifungal effect is a key characteristic of an antifungal agent that contributes to its therapeutic efficacy. Echinocandins and polyenes consistently demonstrate a prolonged PAFE against Candida albicans, while the PAFE of azoles is more variable. For a novel compound like this compound, determining its PAFE profile is a crucial step in its preclinical development. The data and methodologies presented in this guide provide a valuable benchmark for researchers and drug developers to contextualize the pharmacodynamic properties of new antifungal candidates. Future studies are warranted to elucidate the specific PAFE of this compound to better understand its potential clinical utility.

References

A Comparative Analysis of Antifungal Agent 41 and Novel Broad-Spectrum Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. This guide provides a comparative benchmark of the performance of Antifungal Agent 41 against a new generation of antifungal agents: Rezafungin, Ibrexafungerp, Olorofim, Fosmanogepix, and Oteseconazole. The following sections detail their in vitro efficacy, mechanisms of action, and the standardized protocols for their evaluation.

Comparative In Vitro Activity of Antifungal Agents

The in vitro potency of antifungal agents is a key indicator of their potential therapeutic efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and the selected new antifungal agents against a panel of clinically relevant fungal pathogens. MIC values are presented as MIC₅₀ and MIC₉₀, representing the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Disclaimer: The MIC values for this compound are hypothetical and presented for illustrative purposes, as specific data is not publicly available.

Fungal SpeciesAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans This compound (Hypothetical) 0.125 0.5
Rezafungin0.030.06[1]
Ibrexafungerp0.060.125
Fosmanogepix (Manogepix)≤0.0150.06
Oteseconazole0.0020.06[2]
Candida glabrata This compound (Hypothetical) 0.25 1
Rezafungin0.060.12[1]
Ibrexafungerp0.251
Fosmanogepix (Manogepix)≤0.0150.06
Oteseconazole0.030.125[2]
Candida parapsilosis This compound (Hypothetical) 1 4
Rezafungin12[1]
Ibrexafungerp0.120.25
Fosmanogepix (Manogepix)≤0.0150.06
OteseconazoleN/AN/A
Candida auris This compound (Hypothetical) 0.5 2
Rezafungin0.250.25
Ibrexafungerp0.51
Fosmanogepix (Manogepix)0.06N/A
OteseconazoleN/AN/A
Aspergillus fumigatus This compound (Hypothetical) 0.125 0.5
Rezafungin≤0.03≤0.03
IbrexafungerpN/AN/A
Olorofim0.0160.03
Fosmanogepix (Manogepix)0.0150.03
OteseconazoleN/AN/A
Scedosporium apiospermum This compound (Hypothetical) 1 4
RezafunginN/AN/A
IbrexafungerpN/AN/A
Olorofim0.0160.06
Fosmanogepix (Manogepix)0.030.12
OteseconazoleN/AN/A
Lomentospora prolificans This compound (Hypothetical) >8 >8
RezafunginN/AN/A
IbrexafungerpN/AN/A
Olorofim0.1250.125
Fosmanogepix (Manogepix)0.030.06
OteseconazoleN/AN/A

N/A: Data not available in the reviewed sources.

Mechanisms of Action

The new antifungal agents exhibit diverse mechanisms of action, targeting different essential components of the fungal cell.

  • Rezafungin: A next-generation echinocandin that inhibits β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall.

  • Ibrexafungerp: A novel triterpenoid that also inhibits β-(1,3)-D-glucan synthase but at a distinct site from the echinocandins.

  • Olorofim: A member of the orotomide class, it inhibits the enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis in fungi.

  • Fosmanogepix: A first-in-class agent that inhibits the fungal enzyme Gwt1, which is involved in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, crucial for cell wall integrity.

  • Oteseconazole: A tetrazole-based azole that inhibits fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.

Experimental Protocols

The following is a generalized protocol for the determination of Minimum Inhibitory Concentrations (MICs) of antifungal agents against yeasts and filamentous fungi, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Antifungal Agents:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

  • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

2. Inoculum Preparation:

  • Yeasts (e.g., Candida spp.): Fungal colonies from a 24-hour-old culture on a suitable agar medium (e.g., Sabouraud dextrose agar) are suspended in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Filamentous Fungi (e.g., Aspergillus spp.): Conidia are harvested from a 5 to 7-day-old culture on potato dextrose agar by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific optical density, and then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plates containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

  • The plates are incubated at 35°C. Incubation times vary depending on the fungal species, typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

  • For azoles and polyenes, the endpoint is typically defined as the concentration that shows at least 50% growth inhibition. For echinocandins against filamentous fungi, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms, is often determined.

Visualizations

The following diagrams illustrate a key fungal signaling pathway targeted by some antifungal agents and a typical experimental workflow for antifungal susceptibility testing.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Azoles Azoles (e.g., Oteseconazole) Azoles->Lanosterol Inhibits 14α-demethylase

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: Isolate Fungal Strain Inoculum Prepare Fungal Inoculum Start->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Prepare Microtiter Plates with Serial Drug Dilutions Plates->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read DetermineMIC Determine MIC Endpoint Read->DetermineMIC End End: Report MIC Value DetermineMIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

References

Safety Operating Guide

Safe Disposal of Antifungal Agent 41: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Antifungal Agent 41, ensuring compliance with safety regulations and minimizing environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals.

I. Waste Identification and Characterization

Before disposal, it is imperative to characterize the waste stream containing this compound. The primary resource for this is the Safety Data Sheet (SDS) provided by the manufacturer.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound will contain a "Disposal Considerations" section with specific guidance.[1] It will also provide information on the agent's properties, including its potential hazards (e.g., toxicity, reactivity, ignitability, corrosivity) which determine if it is classified as hazardous waste.[2][3]

  • Hazardous Waste Determination: If the SDS indicates that this compound or its components meet the criteria for hazardous waste, it must be managed according to institutional and regulatory protocols.[2][3]

II. General Disposal Prohibitions

To prevent environmental contamination and ensure workplace safety, the following disposal methods are strictly prohibited for chemical waste like this compound:

  • Do not dispose of down the drain: Sewer disposal of hazardous chemicals is prohibited.[4][5]

  • Do not dispose of in regular trash: Unless explicitly determined to be non-hazardous and approved for such disposal, chemical waste should not be placed in the general trash.[5]

  • Do not allow to evaporate in a fume hood: Intentional evaporation of chemical waste is not a permissible disposal method.[5]

III. Step-by-Step Disposal Procedures

The following protocols outline the proper steps for collecting and disposing of waste containing this compound.

A. Liquid Waste Disposal

  • Waste Container Selection:

    • Use a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap.[4][6] The original container may be used if it is in good condition.[6]

    • Ensure the container is clearly labeled as "Hazardous Waste."[1][4]

  • Waste Collection:

    • Collect all waste solutions containing this compound in the designated hazardous waste container.

    • Do not mix incompatible waste streams.[4][6]

    • Keep the waste container closed except when adding waste.[2][4]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][6]

  • Container Labeling:

    • The hazardous waste label must include the full chemical name ("this compound" and any other components), the percentage of each chemical, and the date the container was first used for waste accumulation.[1][4] Do not use abbreviations.[1]

  • Requesting Disposal:

    • Once the container is full or has been in use for the maximum allowable time (consult your institution's guidelines), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[2][4]

B. Solid Waste Disposal

  • Contaminated Materials:

    • Solid waste contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must be collected as hazardous waste.

    • Place these materials in a designated, labeled, and sealed container or bag. For antineoplastic or other highly potent compounds, specific "trace chemotherapy waste" containers may be required.[7][8]

  • Disposal:

    • Dispose of the sealed container of contaminated solid waste through your institution's EHS department.

C. Disposal of Empty Containers

  • Initial Assessment:

    • A container is considered "empty" if all contents have been removed by normal means (e.g., pouring, scraping) and no more than a trivial amount of residue remains.[4]

  • Rinsing Procedure:

    • The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[4]

    • For containers that held acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[4] Consult the SDS for this compound to determine if it is acutely toxic.

  • Final Disposal of Rinsed Containers:

    • Once properly rinsed and air-dried, deface or remove all labels from the container.[4][5]

    • Dispose of the clean, empty container in the appropriate recycling or general waste stream as per your institution's guidelines.[4]

IV. Quantitative Disposal and Storage Limits

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction.

ParameterLimitSource
Maximum Hazardous Waste Volume in SAA55 gallons[2]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[2]
Maximum Storage Time for Full Container in SAA3 days[6]
Maximum Storage Time for Partially Filled Container in SAA1 year[6]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated (this compound) sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is waste hazardous? sds->is_hazardous non_hazardous Dispose as non-hazardous waste (per institutional guidelines) is_hazardous->non_hazardous No segregate Segregate Waste by Type (Liquid, Solid, Sharps) is_hazardous->segregate Yes liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste solid_waste Solid Waste (Gloves, Labware) segregate->solid_waste containerize_liquid Collect in labeled, sealed, compatible container liquid_waste->containerize_liquid containerize_solid Collect in labeled, sealed waste bag/container solid_waste->containerize_solid saa Store in Satellite Accumulation Area (SAA) containerize_liquid->saa containerize_solid->saa pickup Request EHS Pickup when full or time limit reached saa->pickup end Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.